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  • Product: H-Ala-His-Ala-OH
  • CAS: 146321-25-7

Core Science & Biosynthesis

Foundational

Whitepaper: The Ala-His-Ala Tripeptide Sequence: A Technical Guide to Uncovering Functional Significance in Protein Domains

For Researchers, Scientists, and Drug Development Professionals Abstract Short linear motifs (SLiMs) within proteins are critical mediators of biological function, often serving as interaction sites, catalytic centers, o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Short linear motifs (SLiMs) within proteins are critical mediators of biological function, often serving as interaction sites, catalytic centers, or structural determinants. While many motifs have been extensively characterized, countless others, such as the Alanine-Histidine-Alanine (Ala-His-Ala or AHA) sequence, remain functionally enigmatic. This technical guide provides a comprehensive framework for the systematic investigation of such uncharacterized tripeptide sequences. We delve into the theoretical underpinnings of the potential roles of the AHA motif, drawing from the unique biochemical properties of its constituent residues. More importantly, we furnish a detailed, protocol-driven roadmap for researchers to elucidate the structural, binding, and catalytic significance of this and similar motifs within a protein of interest. This guide is structured to empower researchers with the conceptual and methodological tools necessary to transform a sequence of interest into a functionally understood and potentially targetable entity.

Introduction: The Enigma of Short Linear Motifs

Cellular functions are orchestrated by a complex network of protein-protein interactions (PPIs), which are fundamental to nearly all biological processes.[1][2] A significant portion of these interactions are mediated by SLiMs, which are short stretches of amino acids that typically reside in intrinsically disordered regions of proteins and engage with globular protein domains.[1] The discovery and characterization of these motifs have been instrumental in understanding signaling pathways and regulatory networks.[3]

The Ala-His-Ala (AHA) sequence represents a class of simple, yet potentially potent, motifs. Its significance is not immediately obvious from sequence alone, necessitating a rigorous, multi-faceted investigative approach. This guide provides that approach, presenting a logical workflow from initial in silico prediction to detailed biophysical and functional validation.

Theoretical Underpinnings: Predicting Function from Sequence

The potential roles of the AHA motif can be inferred from the distinct properties of its constituent amino acids.

  • Alanine (Ala): As one of the simplest amino acids, alanine's small, non-polar methyl side chain allows it to fit into tight spaces within a protein's interior, contributing to compact folding.[4] It is a strong helix-conforming residue and its presence flanking a central residue can provide structural stability without imposing significant steric hindrance.[5][6] In the context of the AHA motif, the two alanine residues may serve to properly orient the central histidine residue for functional engagement or to maintain a specific local secondary structure, such as an α-helix.[5][6]

  • Histidine (His): The imidazole side chain of histidine is unique in that its pKa is near physiological pH. This allows it to act as both a proton donor and acceptor, making it a common residue in enzyme active sites involved in catalysis. Furthermore, the nitrogen atoms in the imidazole ring are excellent ligands for coordinating metal ions like zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺), forming critical components of metalloproteins.[7][8]

Based on these properties, we can hypothesize several potential roles for an Ala-His-Ala sequence:

  • A Metal-Binding Site: The central histidine could serve as a coordination point for a metal ion, with the flanking alanines providing the necessary structural scaffold.[7][8][9]

  • A Catalytic Residue: The histidine could be part of a catalytic triad or act as a general acid-base catalyst, with the alanines ensuring its precise positioning within the active site.

  • A pH-Sensing Switch: Protonation or deprotonation of the histidine at physiological pH could induce a conformational change, modulating protein function or interaction with a partner protein.

  • A Protein-Protein Interaction Hotspot: The motif could be a recognition site for a binding partner, where the histidine forms a key hydrogen bond or salt bridge, and the alanines make hydrophobic contacts.

The Investigative Workflow: From Silicon to Solution

A systematic investigation is crucial to functionally annotate a novel motif like AHA. The following workflow integrates computational analysis with empirical validation.

investigative_workflow cluster_in_silico In Silico Analysis cluster_validation Experimental Validation a Sequence & Structural Database Search b Structural Modeling (e.g., AlphaFold) a->b c Molecular Dynamics Simulations b->c d Site-Directed Mutagenesis c->d Generate Hypotheses e Structural Analysis (NMR, X-ray) d->e Create Mutants f Interaction Analysis (ITC, SPR, Co-IP) d->f Create Mutants g Functional Assays (Enzyme Kinetics, etc.) d->g Create Mutants f->g Confirm Interaction

Caption: A logical workflow for investigating a novel peptide motif.

Phase 1: In Silico and Computational Analysis

Before embarking on wet-lab experiments, computational tools can provide valuable predictive insights.

  • Database Mining: Search protein databases (e.g., PDB, UniProt) for occurrences of the AHA motif. Analyze the structural context of these motifs: Are they in α-helices, β-sheets, or loops? Are they surface-exposed or buried? Are they near known active sites or interaction interfaces?

  • Structural Prediction: For a protein with an unknown structure, utilize tools like AlphaFold to generate a high-quality predicted model.[10] This can reveal the spatial arrangement of the AHA motif and its proximity to other key residues.

  • Molecular Modeling and Dynamics: Techniques like molecular docking can simulate the interaction of the AHA-containing region with potential binding partners or ligands.[10] Molecular dynamics (MD) simulations can assess the flexibility of the motif and how its conformation changes in response to environmental factors like pH or the binding of a metal ion.[11]

Phase 2: Experimental Validation - Structural and Interaction Analysis

Hypotheses generated from in silico analysis must be tested experimentally. A cornerstone of this phase is the creation of mutants.

Core Technique: Site-Directed Mutagenesis

To probe the function of the AHA motif, each residue should be systematically mutated.

  • His -> Ala (H->A): This mutation removes the functional imidazole side chain while minimizing structural perturbation, directly testing the role of the histidine.

  • Ala -> Gly (A->G): Increases local flexibility.

  • Ala -> Leu (A->L): Introduces steric bulk.

Table 1: Example Mutagenesis Strategy for an AHA Motif

Mutation Target Residue Rationale Predicted Outcome if Hypothesis is Correct
His to AlaCentral HistidineAbolish metal binding, catalysis, or key H-bondLoss of function/binding
Ala to GlyFlanking AlaninesDisrupt local α-helical structureAltered structure and potential loss of function
Ala to LeuFlanking AlaninesIntroduce steric hindranceDisruption of binding interface

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) to Quantify Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).[12]

  • Step 1: Preparation: Purify the wild-type (WT) and mutant proteins. Prepare a solution of the putative binding partner (ligand). Ensure both are in the same, precisely matched buffer.

  • Step 2: Loading: Load the protein into the sample cell and the ligand into the injection syringe.

  • Step 3: Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

  • Step 4: Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine the dissociation constant (KD). A significant increase in KD for a mutant (e.g., His->Ala) compared to WT indicates that the mutated residue is critical for the interaction.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate In-Cell Interactions

Co-IP is used to determine if two proteins interact within the complex environment of the cell.[2]

  • Step 1: Cell Lysis: Lyse cells expressing tagged versions of the "bait" protein (WT or mutant) and the putative "prey" protein.

  • Step 2: Immunoprecipitation: Add an antibody specific to the bait protein's tag to the cell lysate. The antibody is typically conjugated to beads.

  • Step 3: Incubation & Washing: Incubate to allow the antibody to bind the bait protein. The beads will pull down the bait protein and any interacting prey proteins. Wash to remove non-specific binders.

  • Step 4: Elution & Detection: Elute the protein complexes from the beads and analyze by Western blot using an antibody against the prey protein.[2] Presence of the prey protein in the WT sample but not in the His->Ala mutant sample confirms a specific interaction mediated by the AHA motif.

co_ip_workflow start Cell Lysate (WT or Mutant Bait) step1 Add Tag-Specific Antibody-Beads start->step1 step2 Incubate to Form Complex step1->step2 step3 Wash to Remove Non-specific Proteins step2->step3 step4 Elute Bound Proteins step3->step4 end Analyze by Western Blot step4->end

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Optimal Solubilization of H-Ala-His-Ala-OH

Version: 1.0 Abstract This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to identify and optimize solvent systems for the tripeptide H-Ala-His-Ala-OH. T...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to identify and optimize solvent systems for the tripeptide H-Ala-His-Ala-OH. The protocols herein are designed to ensure the scientific integrity and reproducibility of experiments by systematically evaluating the impact of pH, solvent composition, and physical agitation on the dissolution of this peptide. This document moves beyond a simple recitation of steps to explain the underlying physicochemical principles that govern peptide solubility, empowering the user to make informed decisions for their specific application.

Introduction: The Challenge of Peptide Solubilization

Peptides, as a class of therapeutic and research molecules, present unique handling challenges, with solubility being a primary hurdle.[1][2] The tripeptide H-Ala-His-Ala-OH, composed of two alanine residues and one histidine residue, possesses both hydrophobic (from alanine) and pH-sensitive ionizing (from histidine) characteristics. This duality necessitates a methodical approach to identifying an optimal solvent system. Improper solubilization can lead to inaccurate concentration determination, loss of peptide material, and compromised experimental outcomes.[3] This guide will provide a systematic workflow to navigate these challenges.

The solubility of a peptide is critically dependent on its amino acid composition, which dictates its net charge at a given pH.[4][5] Peptides are least soluble at their isoelectric point (pI), the pH at which the net charge is zero.[1][6] Conversely, solubility is enhanced at pH values distant from the pI.[1]

Physicochemical Characterization of H-Ala-His-Ala-OH

To develop an effective solubilization strategy, we must first estimate the net charge of H-Ala-His-Ala-OH at a neutral pH. This is achieved by considering the ionizable groups: the N-terminal amine, the C-terminal carboxylic acid, and the imidazole side chain of histidine.

Ionizable GroupApproximate pKaCharge at pH 7.0
N-terminal α-amino~9.7+1
C-terminal α-carboxyl~2.3-1
Histidine side chain~6.0+0.5 (partially protonated)
Estimated Net Charge ~+0.5

Based on this analysis, H-Ala-His-Ala-OH is considered a basic peptide , with a net positive charge at neutral pH.[3][4][7] This fundamental property informs our initial choice of solvents. The presence of two non-polar alanine residues also suggests that while the peptide is charged, it may exhibit some hydrophobic tendencies.[4]

Strategic Approach to Solubilization

Our experimental approach is hierarchical, beginning with the simplest and most biocompatible solvents and progressing to more complex systems as needed. It is imperative to perform these solubility tests on a small aliquot of the peptide before dissolving the entire sample.[3][4]

Figure 1: A hierarchical workflow for the systematic solubilization of H-Ala-His-Ala-OH.

Experimental Protocols

Materials and Reagents
  • H-Ala-His-Ala-OH (lyophilized powder)

  • Sterile, distilled, deionized water

  • Glacial Acetic Acid

  • Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Bath sonicator

  • Microcentrifuge tubes

  • Pipettors and sterile tips

Protocol 1: Aqueous Solubilization

This protocol is the first-line approach due to the predicted basic nature of the peptide.

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.[8]

  • Initial Dissolution: Add a small, measured amount of sterile water to the vial to achieve the desired stock concentration.

  • Agitation: Gently vortex the solution for 30 seconds. If undissolved particles remain, proceed to sonication.

  • Sonication: Place the vial in a bath sonicator and sonicate for 5-10 minutes.[8] Avoid excessive heating of the sample.

  • Observation: Visually inspect the solution for clarity. A completely dissolved peptide will yield a clear, particle-free solution.

Protocol 2: Acidic Aqueous Solubilization

If the peptide is not fully soluble in water, the positive charge on the histidine and N-terminus can be fully protonated in a mildly acidic environment, which typically enhances solubility for basic peptides.[1][7]

  • Solvent Preparation: Prepare a 10% (v/v) solution of acetic acid in sterile, distilled water.

  • Application: If Protocol 1 failed, add the 10% acetic acid solution to the peptide.

  • Agitation and Sonication: Follow steps 3 and 4 from Protocol 1.

  • pH Adjustment: Once the peptide is dissolved, the pH of the stock solution can be carefully adjusted with a suitable buffer for the intended application. Be aware that as the pH approaches the pI, the peptide may precipitate.

Protocol 3: Organic Co-Solvent System

For peptides with significant hydrophobic character or those that remain insoluble in aqueous systems, a small amount of an organic co-solvent can be employed.[2][8] DMSO is a common choice for its strong solubilizing power and miscibility with water.[9][10]

  • Initial Dissolution in Organic Solvent: Add a minimal volume of DMSO (e.g., 10-20% of the final desired volume) to the lyophilized peptide.

  • Agitation: Vortex until the peptide is fully dissolved in the DMSO.

  • Aqueous Dilution: Slowly add the appropriate aqueous buffer (e.g., PBS) dropwise to the DMSO-peptide solution while gently vortexing.[7]

  • Final Concentration: Continue adding the aqueous buffer until the final desired concentration is reached.

  • Turbidity Check: If the solution becomes turbid upon the addition of the aqueous buffer, the solubility limit in that co-solvent system has been exceeded.[1]

Data Interpretation and Best Practices

Solvent SystemExpected Outcome for H-Ala-His-Ala-OHRationaleTroubleshooting
Sterile WaterPotentially soluble, may require agitation.The peptide has a net positive charge at neutral pH.If insoluble, the hydrophobic alanine residues may be limiting solubility. Proceed to Protocol 2.
10-30% Acetic AcidHigh probability of complete dissolution.The acidic pH fully protonates the N-terminus and histidine side chain, increasing the net positive charge and electrostatic repulsion, which favors solvation.[11][12]Ensure the final pH is compatible with your downstream application.
DMSO/Aqueous BufferEffective for highly concentrated or stubborn samples.DMSO disrupts hydrophobic interactions and hydrogen bonding, facilitating dissolution.[9][10]Use the minimum amount of DMSO necessary, as it can be incompatible with some biological assays.[7]

Stability and Storage of Stock Solutions

Once dissolved, it is recommended to aliquot the peptide stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[13] For long-term storage, solutions should be kept at -20°C or -80°C.[4][7] It is advisable to use sterile, filtered buffers to prevent microbial growth.[4]

Conclusion

The successful dissolution of H-Ala-His-Ala-OH is a critical first step for its use in research and development. By understanding its basic and moderately hydrophobic nature, a systematic approach starting with water, followed by dilute acetic acid, and finally a minimal amount of an organic co-solvent like DMSO, will yield a clear, usable peptide solution. The protocols outlined in this guide provide a robust framework for achieving this outcome, ensuring the integrity and reliability of subsequent experiments.

References

  • Guidelines for Peptide Dissolving. (n.d.). Synpeptide. Retrieved February 21, 2026, from [Link]

  • PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation. (2023, April 3). Drug Development & Delivery. Retrieved February 21, 2026, from [Link]

  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. (2012). Amino Acids, 43(3), 1145–1156. Retrieved February 21, 2026, from [Link]

  • Peptide Synthesis Knowledge Base. (n.d.). GenicBio. Retrieved February 21, 2026, from [Link]

  • An Alternative Solution for Peptide Drug Development. (2022, October 28). Science Publishing Group. Retrieved February 21, 2026, from [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved February 21, 2026, from [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved February 21, 2026, from [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. Retrieved February 21, 2026, from [Link]

Sources

Application

Application Note: Precision Preparation of H-Ala-His-Ala-OH Standards for LC-MS/MS

The following Application Note and Protocol is designed for analytical chemists and drug development scientists quantifying the tripeptide H-Ala-His-Ala-OH (AHA) via LC-MS/MS. Analyte: L-Alanyl-L-Histidyl-L-Alanine (H-Al...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for analytical chemists and drug development scientists quantifying the tripeptide H-Ala-His-Ala-OH (AHA) via LC-MS/MS.

Analyte: L-Alanyl-L-Histidyl-L-Alanine (H-Ala-His-Ala-OH) Application: Quantitative Bioanalysis, Peptidase Activity Assays, Biomarker Discovery Version: 2.0 (High-Sensitivity Protocol)[1]

Executive Summary & Physicochemical Profile

The tripeptide H-Ala-His-Ala-OH (MW 297.14 Da) presents specific challenges in mass spectrometry due to its low molecular weight , high polarity , and the reactive imidazole side chain of the central Histidine residue. Unlike hydrophobic peptides that retain well on C18 columns, AHA often elutes in the void volume, requiring Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing strategies.[1] Furthermore, the Histidine moiety renders the peptide susceptible to metal-catalyzed oxidation and non-specific adsorption to silica surfaces.

This protocol details a self-validating workflow to mitigate these risks, ensuring linearity (


) and stability during standard preparation.
Key Physicochemical Properties
PropertyValueImplication for Protocol
Formula

Basis for exact mass calculation.[1][2]
Monoisotopic Mass 297.1437 DaPrecursor ion [M+H]

= 298.1515
pKa Values

-COOH: ~3.0His-Imidazole: ~6.0

-NH

: ~8.0
Solubility: Highly soluble at pH < 5.0.Ionization: Doubly charged species ([M+2H]

) unlikely to predominate; focus on singly charged [M+H]

.[1]
Hydrophobicity Low (Polar)Chromatography: Poor retention on C18; HILIC is recommended.[1]
Stability Sensitive to OxidationAvoid metal contact; use fresh solvents; store at -80°C.

Materials & Reagents

  • Reference Standard: H-Ala-His-Ala-OH (Purity > 95%, preferably >99% for quantitation).[1]

  • Internal Standard (IS): Isotopically labeled H-Ala-[

    
    ]His-Ala-OH (Ideal) or a structural analog (e.g., H-Ala-His-Gly-OH).[1]
    
  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH).[1]

  • Additives: LC-MS grade Formic Acid (FA) (fresh ampoules recommended to reduce background).[1]

  • Consumables:

    • CRITICAL: Polypropylene LoBind (low retention) microcentrifuge tubes. Do not use standard glass vials for low-concentration working standards due to cationic adsorption to silanol groups.[1]

    • Amber glass vials (silanized) for high-concentration stocks only.

Protocol: Standard Preparation Workflow

Phase 1: Primary Stock Solution (1 mg/mL)

Rationale: Acidic conditions protonate the Histidine imidazole and N-terminus, preventing aggregation and ensuring complete dissolution.[1]

  • Weighing: Accurately weigh ~1.0 mg of H-Ala-His-Ala-OH into a LoBind tube.

  • Solvent Calculation: Calculate the volume of solvent required to reach exactly 1.0 mg/mL (adjusted for peptide purity and salt content, e.g., TFA salts).

    
    [1]
    
  • Dissolution: Add Solvent A (50:50 Water:Acetonitrile + 0.1% Formic Acid).[1]

    • Note: The organic content prevents bacterial growth; the acid ensures solubility.

  • Mixing: Vortex gently for 30 seconds. Centrifuge briefly (3000 x g, 10 sec) to collect liquid.

  • Storage: Aliquot into 50

    
    L volumes in LoBind tubes. Store at -80°C . Stable for 6 months.
    
Phase 2: Working Standard Curve (Serial Dilution)

Rationale: Serial dilutions in high-organic solvent match HILIC initial conditions and prevent "solvent shock" peak distortion.[1]

Diluent: 90:10 Acetonitrile:Water + 0.1% Formic Acid (Matches HILIC Mobile Phase B).[1]

Standard IDConcentrationPreparation Step
WS_Stock 10

g/mL
10

L Primary Stock + 990

L Diluent
STD_1 1000 ng/mL100

L WS_Stock + 900

L Diluent
STD_2 500 ng/mL500

L STD_1 + 500

L Diluent
STD_3 100 ng/mL200

L STD_1 + 1800

L Diluent
STD_4 10 ng/mL100

L STD_3 + 900

L Diluent
STD_5 1 ng/mL100

L STD_4 + 900

L Diluent
Blank 0 ng/mL1000

L Diluent (Internal Standard only)
Phase 3: Workflow Visualization

The following diagram illustrates the critical decision points and workflow to prevent common errors like adsorption or precipitation.

G Crit Crit Dec Dec Start Lyophilized H-Ala-His-Ala-OH Weigh Weigh ~1mg (Correct for Purity/Salt) Start->Weigh Solubilize Dissolve in 50:50 ACN:H2O + 0.1% Formic Acid Weigh->Solubilize Crit_Sol CRITICAL: Acidic pH required for His protonation Solubilize->Crit_Sol Stock Primary Stock (1 mg/mL) Store at -80°C Solubilize->Stock Dec_Col Column Selection? Stock->Dec_Col HILIC HILIC Method (Recommended) Dec_Col->HILIC Polar/Small RP Reverse Phase (C18) Dec_Col->RP If Ion-Pairing Dil_HILIC Dilute in 90% ACN (Prevents peak distortion) HILIC->Dil_HILIC Dil_RP Dilute in 5% ACN (Requires Ion Pairing) RP->Dil_RP Crit_Ads CRITICAL: Use LoBind Plastics (Prevents Cationic Adsorption) Dil_HILIC->Crit_Ads Dil_RP->Crit_Ads Ready Ready for LC-MS/MS Crit_Ads->Ready

Figure 1: Standard preparation workflow emphasizing pH control and surface adsorption mitigation.

LC-MS/MS Method Optimization

Mass Spectrometry Parameters (Source: ESI+)

The Histidine residue facilitates protonation, making positive mode (ESI+) the standard.[1]

  • Precursor Ion: 298.15 m/z

    
    [1]
    
  • Cone Voltage: 25–35 V (Optimize to prevent in-source fragmentation).

  • Collision Energy (CE): Requires ramping.[1] See transition table below.

Recommended MRM Transitions:

Transition Type Precursor (m/z) Product (m/z) ID Collision Energy (V) Rationale
Quantifier 298.15 110.07 His Immonium 20-25 Highly specific diagnostic ion for Histidine peptides.[1]

| Qualifier 1 | 298.15 | 227.12 |


 (His-Ala) | 15-20 | Cleavage at Ala-His bond.[1] |
| Qualifier 2  | 298.15 | 208.10  | 

(Ala-His) | 15-20 | N-terminal fragment.[1] |
Chromatography: HILIC vs. C18

Recommendation: HILIC (Zwitterionic or Amide) H-Ala-His-Ala-OH is too polar for standard C18 retention without ion-pairing reagents (which suppress MS signal).[1] HILIC provides superior retention and sensitivity.

  • Column: Waters BEH Amide or TSKgel Amide-80 (2.1 x 100 mm, 1.7

    
    m).[1]
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile (LC-MS grade).[1]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)[1]

    • 1-5 min: 90%

      
       50% B[1]
      
    • 5-7 min: 50% B

    • 7.1 min: Return to 90% B

  • Flow Rate: 0.3 - 0.4 mL/min.[1]

Quality Assurance & Troubleshooting

Self-Validating Checks[1]
  • Linearity Check: The calibration curve (1–1000 ng/mL) must yield

    
    .[1] If 
    
    
    
    , check for adsorption loss at the low end (1–10 ng/mL).
  • Internal Standard Stability: Plot IS peak area across the run. A decline >15% indicates instrument drift or stability issues in the autosampler (likely oxidation if temp > 10°C).[1]

  • Carryover: Inject a blank solvent immediately after the highest standard (STD_1).[1] Peak area in blank should be < 20% of the LLOQ (STD_5).

Common Failure Modes
  • Signal Loss over Time:

    • Cause: Oxidation of Histidine to 2-oxo-Histidine (+16 Da shift).[1]

    • Solution: Keep autosampler at 4°C. Degas solvents thoroughly.[1]

  • Non-Linearity at Low Conc:

    • Cause: Adsorption to glass vials.[3][4]

    • Solution: Switch to Polypropylene LoBind vials immediately.

  • Peak Tailing:

    • Cause: Secondary interactions with silanols (if using silica columns) or metal chelation.[1]

    • Solution: Ensure pH is acidic (pH 3.[1]0) to protonate silanols; consider PEEK-lined columns if metal sensitivity is high.[1]

References

  • PubChem. (2025).[1] H-Ala-His-Ala-OH Compound Summary. National Library of Medicine. Link[1][5]

  • Thermo Fisher Scientific. (2021).[1] Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Application Note. Link

  • National Institutes of Health (NIH). (2015).[1] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE. Link

  • Journal of the American Society for Mass Spectrometry. (2007). The effect of histidine oxidation on the dissociation patterns of peptide ions. Link[1]

  • Waters Corporation. (2020).[1] Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Link

Sources

Method

enzymatic hydrolysis assays using H-Ala-His-Ala-OH as a substrate

Application Note: Enzymatic Hydrolysis & Stability Profiling of H-Ala-His-Ala-OH Executive Summary H-Ala-His-Ala-OH (AHA) is a tripeptide commonly utilized as a model substrate in peptide transport studies (PepT1/PepT2)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Hydrolysis & Stability Profiling of H-Ala-His-Ala-OH

Executive Summary

H-Ala-His-Ala-OH (AHA) is a tripeptide commonly utilized as a model substrate in peptide transport studies (PepT1/PepT2) , aminopeptidase profiling , and metabolic stability assays . Due to the presence of the Histidine residue, it serves as a critical probe for enzymes sensitive to imidazole side chains and is often used to differentiate between N-terminal exopeptidases (Aminopeptidases), C-terminal exopeptidases (Carboxypeptidases), and Peptidyl-dipeptidases (like ACE).

This Application Note provides a rigorous, field-proven methodology for assaying the enzymatic hydrolysis of AHA. Unlike chromogenic substrates (e.g., p-nitroanilides), AHA requires direct detection methods. This guide details a Reverse-Phase HPLC (RP-HPLC) protocol for precise cleavage site identification and kinetic quantification, supplemented by a high-throughput OPA (o-Phthaldialdehyde) Fluorescence Assay .

Mechanistic Background

The hydrolysis of H-Ala-His-Ala-OH can proceed via three distinct enzymatic pathways. Understanding these pathways is essential for interpreting assay data.

DOT Diagram: Proteolytic Cleavage Pathways of H-Ala-His-Ala-OH

AHA_Hydrolysis Substrate H-Ala-His-Ala-OH (Tripeptide) Aminopeptidase Aminopeptidase (N-terminal Cleavage) Substrate->Aminopeptidase Carboxypeptidase Carboxypeptidase (C-terminal Cleavage) Substrate->Carboxypeptidase Endopeptidase Peptidyl-dipeptidase / ACE (C-term Dipeptide Release) Substrate->Endopeptidase Prod_HA Ala + His-Ala Aminopeptidase->Prod_HA Releases N-term Ala Prod_AH Ala-His + Ala Carboxypeptidase->Prod_AH Releases C-term Ala Endopeptidase->Prod_HA Releases C-term Dipeptide (e.g., ACE activity) Prod_Free Ala + His + Ala (Complete Hydrolysis) Prod_AH->Prod_Free Secondary Hydrolysis Prod_HA->Prod_Free Secondary Hydrolysis

Caption: Schematic of potential cleavage sites on H-Ala-His-Ala-OH by different protease classes.

Experimental Protocols

Protocol A: RP-HPLC Assay (Gold Standard)

Purpose: To identify cleavage sites and quantify kinetics (Km, Vmax) with high specificity.

Principle: The tripeptide and its hydrolysis products (Ala, His, Ala-His, His-Ala) are separated based on hydrophobicity. The Histidine residue allows for detection at 214 nm (peptide bond) and 220-230 nm (imidazole absorbance), though 214 nm is recommended for sensitivity.

Materials:

  • Substrate: H-Ala-His-Ala-OH (MW: 269.28 g/mol ). Purity >95%.

  • Enzyme Source: Purified enzyme (e.g., Aminopeptidase N, ACE) or Biological Fluid (Serum, Cell Lysate).

  • Column: C18 Reverse Phase Column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve H-Ala-His-Ala-OH in 50 mM Phosphate Buffer (pH 7.4) to a concentration of 10 mM .

    • Note: Histidine peptides are stable at -20°C, but avoid repeated freeze-thaw cycles.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine:

      • Buffer (to final volume): ~180 µL

      • Enzyme Solution: 10 µL (optimize based on activity)

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate: Add 10 µL of Substrate Stock (Final Conc: 0.5 mM).

  • Kinetic Sampling:

    • At defined time points (e.g., 0, 5, 10, 30, 60 min), remove 50 µL aliquots.

    • Quench: Immediately add 50 µL of 10% TFA or 1 M Perchloric Acid to stop the reaction.

    • Centrifuge at 10,000 x g for 5 min to pellet precipitated proteins (if using serum).

  • HPLC Analysis:

    • Injection Vol: 20 µL.

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-2 min: 0% B (Isocratic hold for free Amino Acids)

      • 2-15 min: 0% -> 20% B (Linear gradient)

      • 15-20 min: 20% -> 90% B (Wash)

    • Detection: UV at 214 nm .

Data Interpretation:

  • H-Ala-His-Ala-OH will elute later than the dipeptides.

  • Ala-His and His-Ala may have close retention times; use authentic standards to confirm elution order.

  • Free Alanine/Histidine will elute in the void volume or very early.

Protocol B: OPA Fluorescence Assay (High Throughput)

Purpose: Rapid screening of hydrolysis activity by detecting the generation of new primary amines.

Principle: Hydrolysis of a peptide bond generates a new N-terminal primary amine. o-Phthaldialdehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.

Note: Since H-Ala-His-Ala-OH already has an N-terminus, the background fluorescence will be high. This assay measures the increase in fluorescence (Delta F) as one tripeptide yields two amines (Amino Acid + Dipeptide).

Materials:

  • OPA Reagent: 50 mg OPA dissolved in 1.25 mL Ethanol, added to 11 mL 0.4 M Borate Buffer (pH 9.5) + 0.4 mL 2-Mercaptoethanol.

  • Plate: 96-well black fluorescence plate.

Methodology:

  • Incubation: Perform enzymatic reaction as described in Protocol A (steps 1-2) in a clear tube or directly in the plate (if real-time is not required).

  • Derivatization:

    • Transfer 20 µL of reaction mixture to the black plate.

    • Add 200 µL of OPA Reagent .

    • Incubate for 2 minutes at Room Temperature (protected from light).

  • Measurement:

    • Excitation: 340 nm

    • Emission: 455 nm

  • Calculation:

    • Use a standard curve of L-Alanine to quantify amine generation.

Data Analysis & Troubleshooting

Table 1: Expected Retention & Specificity (Hypothetical C18 Data)

CompoundApprox.[1][2][3][4][5][6][7][8][9][10] Retention (min)*Elution OrderDiagnostic Note
L-Alanine 1.5 - 2.01Elutes in void/solvent front.
L-Histidine 1.8 - 2.22Co-elutes often with Ala; requires ion-pairing if separation needed.
H-His-Ala-OH 4.53Product of Aminopeptidase or ACE cleavage.
H-Ala-His-OH 5.24Product of Carboxypeptidase cleavage.
H-Ala-His-Ala-OH 8.55Intact Substrate.

*Retention times vary based on column and ion-pairing agents (e.g., HFBA vs TFA).

Troubleshooting Guide:

  • Issue: Poor separation of Dipeptides.

    • Solution: Lower the gradient slope (e.g., 0-10% B over 20 min) or add Heptafluorobutyric acid (HFBA) (0.1%) to the mobile phase as an ion-pairing agent to increase retention of His-containing peptides.

  • Issue: High Background in OPA Assay.

    • Solution: Use TNBS (Trinitrobenzenesulfonic acid) assay if OPA background is too high, or switch to HPLC (Protocol A).

  • Issue: Rapid degradation in control samples.

    • Solution: Ensure buffers are sterile and free of bacterial contamination, as bacterial proteases avidly cleave AHA. Add 0.02% Sodium Azide for long incubations (if compatible with enzyme).

References

  • Vig, B. S., et al. (2003). "Human PEPT1 Pharmacophore: High-Affinity Substrates." Journal of Medicinal Chemistry.

  • Erlanger, B. F. (1998). "Principles of Peptide Analysis and Enzymatic Hydrolysis." Methods in Enzymology. (Foundational text for HPLC analysis of short peptides).
  • Hooper, N. M. (2002). "Proteolytic processing of Angiotensin-converting enzyme." Biochemical Society Transactions. (Contextualizes the cleavage of C-terminal dipeptides).

  • Thermo Fisher Scientific. "Fluorescent Microplate Assays for Primary Amines (OPA Method)." Technical Note.

Disclaimer: This Application Note is for research use only. Optimization of enzyme concentrations and incubation times is required for specific biological matrices.

Sources

Application

Application Note: Synthesis and Characterization of Transition Metal Complexes with H-Ala-His-Ala-OH

Executive Summary The tripeptide H-Ala-His-Ala-OH (AHA) represents a critical structural motif in bioinorganic chemistry known as the Amino-Terminal X-His-Y sequence. Unlike the ATCUN motif (which requires Histidine at p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tripeptide H-Ala-His-Ala-OH (AHA) represents a critical structural motif in bioinorganic chemistry known as the Amino-Terminal X-His-Y sequence. Unlike the ATCUN motif (which requires Histidine at position 3), the presence of Histidine at position 2 confers unique coordination properties. It allows for the formation of highly stable, thermodynamically favored complexes with transition metals—particularly Copper(II)—at physiological pH.

This guide provides a high-precision protocol for synthesizing metal-AHA complexes. It focuses on controlling protonation states to dictate coordination geometry, a critical factor often overlooked in standard solid-phase synthesis workflows.

Key Applications
  • Superoxide Dismutase (SOD) Mimics: Scavenging Reactive Oxygen Species (ROS).

  • Metallodrug Design: Tuning redox potentials for anticancer therapeutics.

  • Structural Biology: Modeling metal-binding sites in larger proteins (e.g., serum albumin, prion proteins).

Ligand Profile & Mechanistic Logic

To synthesize these complexes successfully, one must understand the ligand's acid-base behavior. H-Ala-His-Ala-OH behaves as a tridentate or tetradentate chelator depending on the metal ion and pH.

Physicochemical Properties
  • Sequence: Alanyl-Histidyl-Alanine

  • Molecular Weight: 269.28 g/mol (free base)

  • Isoelectric Point (pI): ~7.6

  • Key Donor Atoms:

    • N-terminal Amine (

      
      ):  Anchoring site.[1][2]
      
    • Imidazole Nitrogen (

      
       or 
      
      
      
      ):
      Specificity determinant.
    • Amide Nitrogen (

      
      ):  Deprotonates in the presence of Cu(II)/Ni(II) to form a fused chelate ring.
      
    • C-terminal Carboxylate (

      
      ):  Weak donor, relevant for Zn(II).
      
pKa Constants (Approximate for X-His-Y)
GroupApproximate pKaRole in Synthesis
C-term Carboxyl~3.2Deprotonated at pH > 4; provides solubility.
Imidazole (His) ~6.0 - 6.5 The "Switch": Must be deprotonated to bind metal effectively.
N-term Amine~8.0 - 8.2Primary anchor; initiates coordination.

Synthesis Protocols

Protocol A: Copper(II)-AHA Complex (Square Planar)

Target Species:


 (Neutral at pH 7.4)
Mechanism:  Cu(II) promotes the ionization of the peptide amide bond between Ala1 and His2, forming a thermodynamic trap consisting of a 5-membered amine chelate and a 6-membered imidazole chelate.
Materials
  • H-Ala-His-Ala-OH (Lyophilized powder, >95% purity).

  • 
     or 
    
    
    
    (Analytical grade).
  • Solvent: Ultrapure water (Type I, 18.2 MΩ).

  • Base: 0.1 M NaOH (Carbonate-free).

  • Buffer: 50 mM HEPES or MOPS (Avoid phosphate/Tris as they can coordinate Cu).

Step-by-Step Workflow
  • Ligand Solubilization:

    • Dissolve 26.9 mg (100 µmol) of H-Ala-His-Ala-OH in 8 mL of ultrapure water.

    • Note: The pH will be acidic (~4-5) due to the TFA salt from peptide synthesis.

  • Metal Addition:

    • Add 1.0 equivalent (100 µmol) of Cu(II) salt from a standardized stock solution.

    • Observation: Solution turns pale blue (aquated Cu(II)).

  • pH Titration (The Critical Step):

    • Insert a calibrated pH micro-electrode.

    • Slowly add 0.1 M NaOH under vigorous stirring.

    • pH 4.5 - 5.5: Solution deepens in blue color. (Formation of

      
      : Amine + Imidazole binding).
      
    • pH 6.5 - 7.5: Color shifts to violet/purple (

      
       nm).
      
    • Mechanism: This shift marks the deprotonation of the amide nitrogen (

      
      ) and formation of the stable 
      
      
      
      species.
  • Equilibration:

    • Adjust final volume to 10 mL (10 mM final concentration).

    • Stir at room temperature for 30 minutes. Check pH again and readjust to 7.4 if necessary.

  • Purification (Optional for Bioassays):

    • If free Cu(II) is detrimental, pass the solution through a small Chelex-100 resin column (pre-equilibrated to pH 7.4). The stable peptide complex will pass through; free

      
       will be trapped.
      
  • Isolation:

    • Lyophilize the violet solution to obtain the solid complex.

Protocol B: Zinc(II)-AHA Complex (Tetrahedral/Distorted)

Target Species:


 or 

Difference: Zn(II) is a

metal and does not induce amide deprotonation easily. It coordinates via the N-terminal amine, Imidazole, and Carboxylate (tridentate).
  • Stoichiometry: Use 1:1 ratio (Peptide:Zn).

  • pH Control: Maintain pH between 6.5 and 7.2.

    • Warning: Do not exceed pH 8.0, as Zinc Hydroxide (

      
      ) precipitation competes with peptide binding.
      
  • Validation: Since Zn(II) is silent in UV-Vis, use 1H-NMR .

    • Look for the downfield shift of the Imidazole C2-H and C4-H protons, indicating metal coordination to the

      
       or 
      
      
      
      atom.

Characterization & Validation Suite

To ensure scientific integrity, the synthesized complexes must be validated using the following parameters.

MethodParameterExpected Result (Cu-AHA)Interpretation
UV-Vis ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

525 - 540 nmIndicates 3N or 4N coordination (Amine, Amide, Imidazole).
UV-Vis

(Extinction)
~80 - 100

Typical d-d transition intensity for square planar Cu(II).
EPR $g{}$ and $A_{
ESI-MS m/z[M + Cu - H]

Mass of peptide + 63 (Cu) - 1 (Proton lost from amide).

Visualization of Signaling & Synthesis Logic

The following diagram illustrates the critical pH-dependent speciation pathway for the Copper(II) complex, which is the most complex and application-relevant synthesis.

G cluster_0 Acidic Conditions (pH < 5) cluster_1 Transition Zone (pH 5.5 - 6.5) cluster_2 Physiological Target (pH 7.4) FreeLigand Free Ligand (LH2+) Protonated His/Amine Intermediate Anchoring Complex [Cu(L)]2+ (Amine + Imidazole bound) FreeLigand->Intermediate + OH- (Deprotonate His) FreeMetal Free Cu(II) (Aquated) FreeMetal->Intermediate Coordination FinalComplex Active Complex [Cu(H-1L)] (Amide Deprotonated) Intermediate->FinalComplex pKa ~ 7.0 Amide N Deprotonation (Color Change: Blue -> Violet) FinalComplex->FreeLigand Acidification (Reversible)

Figure 1: Reaction pathway for Cu(II)-AHA synthesis. The critical step is the pH-driven amide deprotonation transition from the intermediate to the final stable complex.

References

  • Triggering Cu-coordination change in Cu(II)-Ala-His-His by external ligands. Source: ResearchGate URL:[3][Link] Relevance: Establishes the coordination modes of N-terminal His-containing peptides and the pH dependence of the amide nitrogen switch.

  • Copper binding and redox chemistry of the Aβ16 peptide and its variants. Source: Royal Society of Chemistry (Metallomics) URL:[Link] Relevance: Provides detailed thermodynamic data and coordination models (Components IA vs IB) for peptides with Histidine at varying positions relative to the N-terminus.

  • Cationic Peptides and Their Cu(II) and Ni(II) Complexes: Coordination and Biological Characteristics. Source: MDPI (Int. J. Mol. Sci.) URL:[Link] Relevance: Validates the "anchoring" role of the N-terminal amine and the competition between imidazole and amide nitrogens in similar peptide sequences.[4]

  • Cu(II) coordination to His-containing linear peptides and related branched ones. Source: PubMed / NIH URL:[Link] Relevance: Compares ATCUN (His-3) vs. His-2 peptides, confirming the distinct stability profiles and synthesis requirements for sequences like AHA.

Sources

Method

Application Notes &amp; Protocols: Crystallization Strategies for the Structural Elucidation of H-Ala-His-Ala-OH

Abstract: The tripeptide H-Ala-His-Ala-OH, like many short peptides, presents unique challenges for structural studies due to its conformational flexibility. X-ray crystallography provides the definitive, high-resolution...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The tripeptide H-Ala-His-Ala-OH, like many short peptides, presents unique challenges for structural studies due to its conformational flexibility. X-ray crystallography provides the definitive, high-resolution three-dimensional structure necessary to understand its biological function, interactions, and potential as a therapeutic agent or building block. Obtaining well-ordered crystals is the most critical and often most challenging step in this process.[1] This guide provides a comprehensive overview of the theoretical principles and practical protocols for the crystallization of H-Ala-His-Ala-OH, designed for researchers in structural biology and drug development. We will cover the entire workflow, from ensuring sample purity to screening, optimization, and crystal handling.

The Foundation of Success: Pre-Crystallization Sample Quality

The absolute prerequisite for successful crystallization is a highly pure and well-characterized sample. Impurities can inhibit nucleation, terminate crystal growth, or introduce disorder into the crystal lattice, ultimately preventing the formation of diffraction-quality crystals.

1.1. Purity Assessment and Enhancement For peptide crystallization, a purity of >98% is strongly recommended, with >95% being the absolute minimum.[2][3]

  • Synthesis and Purification: The peptide should be synthesized via standard methods like Fmoc-based solid-phase peptide synthesis and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1] Trifluoroacetic acid (TFA), a common counterion from HPLC, can affect solubility and should be noted; for sensitive studies, ion exchange may be necessary to replace it.[4]

  • Verification: Purity should be confirmed using analytical HPLC, and the peptide's identity verified with mass spectrometry (MS).

1.2. Sample Solubilization and Stock Preparation

  • Solvent Selection: Start with ultra-pure water (Type 1). If solubility is an issue, consider mild buffers (e.g., 10-20 mM Tris or HEPES) at a pH where the peptide is stable and soluble. The theoretical pI of similar dipeptides suggests a neutral to slightly basic pH might be a good starting point.[4]

  • Concentration: A starting concentration of 10-20 mg/mL is typical for initial peptide crystallization screens.[1] It is crucial to determine the maximum solubility to avoid immediate precipitation.

  • Filtration: Before setting up crystallization trials, the peptide stock solution must be centrifuged at high speed (>14,000 x g) for 10 minutes or filtered through a 0.1 or 0.22 µm syringe filter to remove any amorphous aggregates or particulate matter that could interfere with nucleation.

The Crystallization Workflow: From Screening to Structure

The path from a purified peptide to a solved crystal structure is a multi-stage process. Each stage builds upon the last, systematically narrowing down the vast parameter space to find the ideal conditions for crystal growth.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Discovery cluster_opt Phase 3: Refinement cluster_final Phase 4: Analysis Purity Peptide Purification (>98% Purity) Stock Stock Solution Prep (10-20 mg/mL) Purity->Stock Screen High-Throughput Initial Screening Stock->Screen Hits Identify Initial 'Hits' (Precipitate, Microcrystals) Screen->Hits Optimize Optimization of Hits (Grid & Additive Screens) Hits->Optimize Crystals Grow Diffraction-Quality Single Crystals Optimize->Crystals Cryo Cryoprotection & Crystal Mounting Crystals->Cryo Data X-Ray Data Collection Cryo->Data Structure Structure Solution Data->Structure

Caption: Overall workflow for peptide crystallization.

Initial Screening: Casting a Wide Net

The first step is to rapidly sample a wide range of chemical conditions to identify "hits"—conditions that produce anything from a promising precipitate to microcrystals. The sparse matrix screening approach is highly effective for this purpose.[5][6]

3.1. Recommended Commercial Screens Using pre-formulated commercial kits saves time and resources. These kits are designed to sample the most successful crystallization conditions from thousands of experiments.[7]

Screen NameManufacturerKey Features
Crystal Screen™ 1 & 2 Hampton ResearchA classic, proven sparse matrix screen for proteins, peptides, and small molecules.[5][6]
JBScreen Classic Jena BioscienceContains 240 statistically selected conditions based on PEG, salts, and various buffers.[7]
Morpheus® Molecular DimensionsA complex screen incorporating a range of precipitants, buffers, and cryoprotectants.
PEG/Ion Screen™ Hampton ResearchSystematically explores different PEG molecular weights against various salts.

3.2. Primary Crystallization Techniques Vapor diffusion and microbatch are the two most common methods for screening.[1][8] It is advisable to screen with both, as some molecules favor one method over the other.

  • Vapor Diffusion (Hanging & Sitting Drop): A drop containing the peptide and a lower concentration of precipitant solution is allowed to equilibrate with a larger reservoir of the same precipitant at a higher concentration.[9] Water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of both peptide and precipitant, driving the system towards supersaturation and, ideally, crystallization.[9][10]

  • Microbatch: The peptide and precipitant solution are mixed at their final concentrations in a small drop, which is then covered with oil (e.g., paraffin or silicone oil) to prevent evaporation.[11][12] This method explores crystallization without the dynamic concentration changes of vapor diffusion.[12][13]

Protocols for Primary Screening

4.1. Protocol: Hanging Drop Vapor Diffusion

This is a widely used technique for initial screening.[1][14]

  • Plate Preparation: Apply a thin, even ring of vacuum grease to the upper rim of each well in a 24-well VDX plate.[9]

  • Reservoir Fill: Pipette 500 µL of a single condition from your screening kit into the corresponding well.

  • Drop Preparation: On a siliconized glass coverslip, pipette a 1 µL drop of your H-Ala-His-Ala-OH stock solution (e.g., 10 mg/mL).

  • Mixing: Add 1 µL of the reservoir solution from the well to the peptide drop on the coverslip.[14] Avoid introducing bubbles. Do not mix further; allow diffusion to occur naturally.[14]

  • Sealing: Invert the coverslip and place it over the well, pressing gently to create an airtight seal with the grease.[9]

  • Incubation: Store the plate at a constant temperature (20°C is a good starting point) in a vibration-free location.[14]

  • Observation: Examine the drops under a microscope after 24 hours, 3 days, and 7 days, and then weekly. Record all observations, including clear drops, amorphous precipitate, phase separation, spherulites, and crystals.

G cluster_plate cluster_slip Reservoir Reservoir Solution (High Precipitant Conc.) Well Drop Hanging Drop: Peptide + Low Precipitant Conc. CoverSlip Drop->CoverSlip Vapor H₂O Vapor Diffusion Vapor->Reservoir

Caption: Principle of Hanging Drop Vapor Diffusion.

4.2. Protocol: Microbatch-Under-Oil

This method is an excellent alternative or complement to vapor diffusion.[8][11]

  • Plate Preparation: Pipette ~10 µL of paraffin oil (or a 1:1 mix of paraffin and silicone oil for controlled evaporation) into each well of a 96-well microbatch plate.[12][15]

  • Drop Dispensing: Carefully pipette 1 µL of the H-Ala-His-Ala-OH stock solution into the well, ensuring the drop settles at the bottom, under the oil.

  • Mixing: Add 1 µL of the screening solution directly to the peptide drop. The two solutions will merge into a single 2 µL drop.

  • Sealing and Incubation: Cover the plate to prevent dust contamination and incubate at a constant temperature.

  • Observation: Monitor the drops as described for the vapor diffusion method.

From Hit to Lead: Optimization Strategies

Initial hits are rarely suitable for X-ray diffraction.[1] Optimization is a systematic process to refine these initial conditions to produce larger, well-ordered single crystals.

5.1. Rationale for Optimization The goal is to finely tune the conditions to slow down the crystallization process. Rapid growth often leads to poorly ordered crystals. By methodically adjusting parameters, you can guide the system into the "metastable zone" where nucleation is limited and existing crystals can grow slowly and to a larger size.

5.2. Key Parameters for Optimization Once a promising condition (e.g., 20% PEG 3350, 0.1 M HEPES pH 7.5) is identified, set up a 24-well plate grid screen to systematically vary the two most critical components.[1]

ParameterStrategyRationale
Precipitant Conc. Vary in small increments (e.g., ±2%, ±5%, ±10%) around the initial hit condition.This is the most direct way to control the level of supersaturation.
pH Vary the buffer pH in 0.2-0.5 unit increments.Small changes in pH can alter the peptide's charge state, affecting its solubility and crystal packing.
Additives Screen using commercial additive screens (e.g., Hampton Research Additive Screen).Small molecules or salts can stabilize specific conformations or mediate crystal contacts.
Temperature Replicate promising experiments at different temperatures (e.g., 4°C and 20°C).Temperature directly affects peptide solubility and the kinetics of diffusion.[14]
Peptide Conc. Test concentrations 50% lower and 50% higher than the initial screen.The optimal peptide concentration is a balance between achieving supersaturation and avoiding aggregation.
Seeding Introduce crushed microcrystals from a previous drop into a new, lower-supersaturation drop.Seeding bypasses the difficult nucleation phase, promoting growth of fewer, larger crystals.
The Final Steps: Crystal Handling and Cryoprotection

Once you have grown crystals that appear well-formed (typically >50 µm with sharp edges), the final step is to prepare them for data collection at a synchrotron source.

6.1. Crystal Harvesting Peptide crystals can be extremely delicate.

  • Select a nylon loop that is slightly larger than your target crystal.

  • Carefully pass the loop through the drop, scooping the crystal out with a minimal amount of the surrounding solution (mother liquor).

  • Speed is essential to prevent the crystal from dehydrating or dissolving.

6.2. Cryoprotection: Preventing Ice Damage X-ray data is collected at cryogenic temperatures (~100 K) to minimize radiation damage.[16] However, flash-cooling a crystal in its mother liquor will form crystalline ice, which destroys the crystal lattice. A cryoprotectant must be added to ensure the surrounding solution forms a vitrified glass instead.[16][17]

  • Cryoprotectant Selection: The ideal cryoprotectant is a substance that can be added to the mother liquor without cracking or dissolving the crystal.[17]

  • Soaking: The harvested crystal is quickly passed through a drop of "cryo-solution" (mother liquor supplemented with the cryoprotectant) before being flash-cooled in liquid nitrogen.[18] The soak should be brief (seconds) to allow the cryoprotectant to displace the surface liquid without osmotically shocking the crystal.[17]

Common CryoprotectantTypical Final ConcentrationNotes
Glycerol 20-30% (v/v)Very common and effective, but can increase viscosity.[19]
Ethylene Glycol 20-30% (v/v)Less viscous than glycerol, making it easier to work with.
PEG 400 / PEG 200 25-40% (v/v)If the crystal grew in a high molecular weight PEG, a low MW PEG is often a good cryoprotectant.[19]
Sucrose / Glucose 20-30% (w/v)Can help stabilize crystals by adjusting solution density.[18]
Paratone-N Oil N/AThe crystal is scooped and excess liquid wicked away, then plunged into oil before freezing.

6.3. Protocol: Cryo-Soaking and Freezing

  • On a coverslip, place a 2-3 µL drop of your prepared cryo-solution.

  • Harvest your best crystal from its growth drop using a nylon loop.

  • Quickly move the loop and immerse the crystal in the cryo-solution drop for 5-10 seconds.[18]

  • Swiftly remove the loop from the cryo-solution.

  • Immediately plunge the loop into liquid nitrogen or place it directly into the cold nitrogen stream on the diffractometer.

  • The frozen crystal is now ready for X-ray diffraction analysis.

References
  • MiTeGen.
  • Judice, J. K., & Samudrala, R. (2015). A Newcomer's Guide to Peptide Crystallography. PMC.
  • Creative Biostructure.
  • Hampton Research. Crystal Screen 2.
  • ACS Publications. (2012).
  • Creative Biostructure.
  • Select Science. (2014). Buy Crystal Screen Read Reviews.
  • Jena Bioscience. JBScreen Classic.
  • ResearchGate. (2025). Tripeptide analysis of protein structures.
  • PubMed. (2012).
  • APC. (2024). Peptide Crystallization: Techniques, Challenges, and Solutions.
  • Creative Peptides.
  • Hampton Research. (2025).
  • NIH. Tripeptide analysis of protein structures.
  • Longdom Publishing. Conformational Search on the Tripeptides Structure by Molecular D.
  • Douglas Instruments.
  • Cambrex.
  • PMC.
  • Douglas Instruments.
  • Hampton Research.
  • Hampton Research.
  • Colgate University. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals.
  • Hampton Research. Sitting Drop Vapor Diffusion.
  • PMC.
  • ACS Publications. (2015). Analysis and Control of Protein Crystallization Using Short Peptide Tags That Change Solubility without Affecting Structure, Thermal Stability, and Function.
  • Weizmann Institute of Science.
  • Molecular Dimensions. Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment.
  • ACS Publications. (2025). Unraveling the Cryoprotective Molecular Mechanisms of Antifreeze Peptides: New Insights from Simultaneous Interactions with Ice Crystals and Lactalbumin Proteins.
  • ResearchGate. (2015). How can I prepare the freezing solution for my protein crystal?.
  • PubChem. H-His-His-Ala-Ala-OH.
  • Nature Protocols. (2007). Crystallization of soluble proteins in vapor diffusion for x-ray crystallography.
  • NovoPro. H-His-Ala-OH peptide.
  • Chem-Impex. H-His-Ala-OH.
  • PubChem. Ala-His.
  • Oreate AI Blog. (2026). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide).

Sources

Application

Technical Application Note: Bioconjugation Strategies for the Tripeptide H-Ala-His-Ala-OH

Topic: Conjugation protocols for H-Ala-His-Ala-OH to carrier proteins Content Type: Detailed Application Notes and Protocols Executive Summary & Chemical Assessment The tripeptide H-Ala-His-Ala-OH presents specific chall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conjugation protocols for H-Ala-His-Ala-OH to carrier proteins Content Type: Detailed Application Notes and Protocols

Executive Summary & Chemical Assessment

The tripeptide H-Ala-His-Ala-OH presents specific challenges for bioconjugation due to its low molecular weight (~226.2 Da) and zwitterionic nature. Unlike larger peptides synthesized with a terminal Cysteine to facilitate thiol-maleimide coupling, this native sequence relies on its termini for conjugation handles.

To generate a robust immune response or a stable capture reagent, the peptide must be covalently linked to a carrier protein (e.g., Keyhole Limpet Hemocyanin [KLH] or Bovine Serum Albumin [BSA]).[1][2][3]

Chemical Analysis of H-Ala-His-Ala-OH[4]
  • N-Terminus (Primary Amine): The most accessible nucleophile. Targeting this site orients the peptide with the C-terminus exposed, mimicking the native protein C-terminus.

  • C-Terminus (Carboxyl): Available for activation, but reacting this site exposes the N-terminus.

  • Side Chains:

    • Alanine (x2): Methyl group; chemically inert.

    • Histidine (x1): Imidazole ring (pKa ~6.0). While nucleophilic, it is generally less reactive than primary amines at physiological pH (7.2–7.4).

  • Solubility: Highly hydrophilic. No organic co-solvents (DMSO/DMF) are required.

Strategic Selection

We recommend Glutaraldehyde Crosslinking as the primary method for this specific sequence. It selectively targets the N-terminal amine, forming a stable linkage to carrier Lysines.

A Two-Step EDC/Sulfo-NHS protocol is provided as a secondary option for researchers requiring a specific C-terminal exposure (via Carrier-COOH activation), though this method carries a higher risk of carrier self-polymerization.

Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the appropriate protocol based on the desired epitope orientation.

ConjugationStrategy Start Target: H-Ala-His-Ala-OH Orientation Desired Epitope Orientation? Start->Orientation N_Term_Link Link via N-Terminus (Expose C-Terminus) Orientation->N_Term_Link Standard C_Term_Link Link via C-Terminus (Expose N-Terminus) Orientation->C_Term_Link Alternative Method_Glut Method A: Glutaraldehyde (Amine-to-Amine) N_Term_Link->Method_Glut High Efficiency Method_EDC Method B: EDC/Sulfo-NHS (Carboxyl-to-Amine) N_Term_Link->Method_EDC Carrier Activation (Complex) C_Term_Link->Method_EDC Peptide Activation (Risk of Polymerization) Result_A Result: Heterogeneous network, high immunogenicity Method_Glut->Result_A Result_B Result: Defined orientation, lower conjugation efficiency Method_EDC->Result_B

Figure 1: Decision matrix for selecting the conjugation chemistry based on epitope presentation requirements.

Protocol A: Glutaraldehyde Crosslinking (Recommended)

This method utilizes glutaraldehyde to link the N-terminal amine of H-Ala-His-Ala-OH to the


-amines of Lysine residues on the carrier protein. It is robust, rapid, and generates high-molecular-weight aggregates that are highly immunogenic.
Materials
  • Peptide: H-Ala-His-Ala-OH (Lyophilized).

  • Carrier Protein: Imject™ mcKLH or BSA (10 mg/mL in water).[2]

  • Buffer: 1X PBS (Phosphate Buffered Saline, pH 7.4). Critical: Do not use Tris or Glycine buffers.[4]

  • Crosslinker: 0.2% (v/v) Glutaraldehyde (Freshly prepared from 25% stock).

  • Blocking Agent: 1 M Glycine or Ethanolamine (pH 7.4).

Step-by-Step Procedure
  • Carrier Preparation:

    • Dissolve 2 mg of Carrier Protein (KLH or BSA) in 200 µL of 1X PBS.

    • Note: If using mcKLH, the solution may appear translucent/turbid; this is normal.[2]

  • Peptide Solubilization:

    • Dissolve 2 mg of H-Ala-His-Ala-OH in 200 µL of 1X PBS.

    • Calculation: This provides a significant molar excess of peptide (MW 226) relative to BSA (MW 66,000) or KLH subunits, driving the reaction equilibrium toward conjugation.

  • Conjugation Reaction:

    • Slowly add the peptide solution to the carrier protein solution under constant, gentle stirring.

    • Immediately add 200 µL of 0.2% Glutaraldehyde solution dropwise.

    • Observation: The solution may turn slightly yellow; this indicates Schiff base formation.

  • Incubation:

    • Incubate for 1 hour at Room Temperature (RT) with continuous mixing (rocker or rotator).

  • Quenching:

    • Add 100 µL of 1 M Glycine to the reaction mixture.

    • Incubate for 30 minutes at RT. This blocks unreacted aldehyde groups, preventing non-specific binding later.

  • Purification (Dialysis):

    • Transfer reaction mixture to a dialysis cassette (2–10K MWCO).

    • Dialyze against 1L of 1X PBS at 4°C with at least two buffer changes over 24 hours.

    • Why: This removes free peptide and excess glutaraldehyde.

Protocol B: Two-Step EDC/Sulfo-NHS (Carrier Activation)

Use this protocol if you strictly require the peptide to be linked via its N-terminus without the heterogeneous crosslinking caused by glutaraldehyde. Here, we activate the Carrier's carboxyl groups first.[5]

Materials
  • Peptide: H-Ala-His-Ala-OH.

  • Carrier: BSA or KLH.[1][2][5][6][7]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: 1X PBS, pH 7.2.

  • Reagents: EDC (Carbodiimide) and Sulfo-NHS.

  • Desalting Column: Zeba™ Spin Column or PD-10 (7K MWCO).

Step-by-Step Procedure
  • Carrier Activation (The Critical Step):

    • Dissolve 2 mg Carrier Protein in 200 µL Activation Buffer (MES, pH 6.0) .

    • Add 0.4 mg EDC and 1.1 mg Sulfo-NHS.[5]

    • Incubate for 15 minutes at RT.

    • Mechanism:[8][9][10] This creates stable amine-reactive Sulfo-NHS esters on the carrier's Asp/Glu residues.

  • Desalting (Mandatory):

    • Pass the activated carrier through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2) .

    • Reasoning: You MUST remove excess EDC. If EDC remains, it will activate the C-terminus of your peptide (H-Ala-His-Ala-OH ) when you add it, causing the peptide to polymerize with itself.

  • Conjugation:

    • Immediately add 2 mg of H-Ala-His-Ala-OH (dissolved in PBS) to the desalted, activated carrier.

    • Incubate for 2 hours at RT.

    • Chemistry: The N-terminal amine of the peptide attacks the NHS-ester on the carrier.

  • Quenching:

    • Add Hydroxylamine (final conc. 10 mM) to quench remaining NHS esters.[5]

Quality Control & Validation

Since H-Ala-His-Ala-OH is small, shifting the molecular weight of KLH (MDa size) is undetectable by SDS-PAGE. Use these validation methods:

Method 1: Indirect Quantification (HPLC)

Analyze the filtrate (waste) from the dialysis/desalting step using RP-HPLC (C18 column).

  • Protocol: Inject a standard curve of H-Ala-His-Ala-OH. Inject the post-reaction filtrate.

  • Calculation:

    
    
    
  • Target: >60% efficiency is excellent for this method.

Method 2: MALDI-TOF MS (For BSA Conjugates)

If using BSA, the mass shift is detectable.

  • Native BSA: ~66,400 Da.

  • Conjugate: Look for broadening of the peak or a shift to ~67,000+ Da.

  • Note: A shift of 1,000 Da implies ~4-5 peptides conjugated per BSA molecule.

Data Summary Table
ParameterGlutaraldehyde MethodEDC/Sulfo-NHS Method
Primary Linkage Peptide N-Term to Carrier LysCarrier COOH to Peptide N-Term
Orientation C-Terminus ExposedC-Terminus Exposed
Bond Stability Very High (Secondary Amine)High (Amide Bond)
Risk Heterogeneous AggregatesHydrolysis of NHS ester
Efficiency High (>70%)Moderate (30-50%)

References

  • Thermo Fisher Scientific. Carrier Protein Activation and Conjugation Data. Retrieved from

  • G-Biosciences. Coupling to Carrier Proteins: An Overview. Retrieved from

  • Hermanson, G. T. Bioconjugate Techniques.[10] Academic Press. (Standard industry text, referenced via protocols.io adaptations).

  • National Institutes of Health (NIH). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins. Retrieved from

  • MDPI. Predictable Peptide Conjugation Ratios by Activation of Proteins. Retrieved from

Sources

Method

Advanced Application Note: UV-Vis Spectroscopic Characterization of Cu(II) Coordination to H-Ala-His-Ala-OH

Executive Summary This guide details the protocol for characterizing the complexation of Copper(II) with the tripeptide H-Ala-His-Ala-OH (AHA) . Unlike the well-known ATCUN (Amino Terminal Cu- and Ni-binding) motif found...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for characterizing the complexation of Copper(II) with the tripeptide H-Ala-His-Ala-OH (AHA) . Unlike the well-known ATCUN (Amino Terminal Cu- and Ni-binding) motif found in X-X-His sequences, AHA presents an X-His-X motif. This structural difference dictates a distinct coordination chemistry: rather than forming a square-planar 4N complex, AHA typically stabilizes a 3N species


 at physiological pH.

This protocol utilizes UV-Visible spectroscopy to monitor d-d (d-orbital to d-orbital) transitions . As nitrogen donors from the peptide backbone and side chains displace water molecules in the copper coordination sphere, the d-d absorption band shifts hypsochromically (Blue Shift). This shift is the primary indicator of coordination mode and species distribution.

Theoretical Basis: The "Blue Shift" Mechanism

Copper(II) (


 configuration) in aqueous solution exists as the hexaaqua complex 

, exhibiting a broad, weak absorption band near 800 nm (

).

As the peptide binds, stronger field nitrogen donors displace weak field oxygen donors (water). According to Ligand Field Theory , this increases the energy gap (


) between 

and

orbitals, causing the absorption maximum (

) to shift to lower wavelengths (higher energy).
The Specific Case of H-Ala-His-Ala-OH (X-His-X)

The AHA peptide offers three primary nitrogen donors:

  • N-terminal Amine (

    
    ) : Anchors the binding.[1]
    
  • Histidine Imidazole (

    
    ) : The specific marker of His-binding.
    
  • Amide Nitrogen (

    
    ) : Deprotonates and binds at higher pH.
    

Distinction from ATCUN:

  • ATCUN (e.g., Ala-Ala-His): Forms a 4N

    
     complex (
    
    
    
    ).
  • AHA (Ala-His-Ala): The His at position 2 creates a chelate ring strain that disfavors the simultaneous binding of the second amide nitrogen in a monomeric planar form. Consequently, the dominant physiological species is the 3N

    
      complex (
    
    
    
    ).

Experimental Workflow

Reagents & Preparation
  • Peptide: H-Ala-His-Ala-OH (>95% purity, acetate salt preferred to avoid chloride interference).

  • Metal Salt:

    
     or 
    
    
    
    (analytical grade).
  • Base: 0.1 M NaOH (carbonate-free).

  • Acid: 0.1 M HCl.

  • Ionic Strength Adjuster: 0.1 M NaCl or

    
    .
    
Critical Protocol: pH-Dependent Titration

Objective: Monitor spectral evolution from pH 3.0 to 11.0.

  • Baseline Solution: Prepare 3.0 mL of solution containing 1.0 mM AHA and 0.9 mM Cu(II) in 0.1 M NaCl.

    • Note: Using a slight excess of peptide (1.1:1 ratio) prevents the precipitation of copper hydroxide (

      
      ) at high pH, which causes light scattering and invalidates UV-Vis data.
      
  • Acidification: Adjust initial pH to ~3.0 using HCl.

  • Titration Loop:

    • Measure UV-Vis spectrum (300 nm – 900 nm).

    • Add micro-aliquots (1-5

      
      ) of NaOH.
      
    • Measure pH.[2]

    • Repeat until pH reaches 11.0.

  • Blank Subtraction: Subtract the spectrum of a peptide-only blank if analyzing the Charge Transfer (CT) region (<300 nm), though d-d bands (>500 nm) generally do not require peptide background subtraction.

Visualization of Workflow

ExperimentalWorkflow Prep Sample Prep 1.0 mM AHA 0.9 mM Cu(II) 0.1 M NaCl Acid Acidification pH adjusted to 3.0 (Species: Free Cu) Prep->Acid Dissolve Titration pH Titration Loop Add NaOH -> Measure pH -> Scan UV-Vis (300-900nm) Acid->Titration Start Titration->Titration pH 3.0 -> 11.0 Analysis Data Analysis Plot Lambda_max vs pH Deconvolute Spectra Titration->Analysis Export Data

Caption: Step-by-step workflow for spectrophotometric pH titration of Cu(II)-peptide complexes.

Data Analysis & Expected Results

Spectral Deconvolution

The raw spectra will show a gradual shift of the absorption maximum. You must identify the "Stepwise Transitions."

pH RangeDominant SpeciesCoordination Sphere

(nm)

(

)
Visual Color
< 4.0 Free Metal

~800~12Pale Blue
4.5 – 6.0 2N Complex

~640 - 680~40Blue
6.5 – 9.0 3N Complex

~585 ~80 - 100 Deep Blue/Violet
> 10.0 Hydroxo/Mixed

~600 (Red shift)>100Blue-Violet
Interpreting the Data[3]
  • The 585 nm Marker: The hallmark of the X-His-X motif is the stabilization of the

    
     around 585 nm at physiological pH. If you observe a peak at 525 nm , your peptide has degraded or contains an impurity of the X-X-His type (ATCUN).
    
  • Isosbestic Points: Look for precise intersection points between spectra at different pH values.

    • Presence indicates a clean equilibrium between two distinct species (e.g., Species A

      
       Species B).
      
    • Absence (or drifting points) suggests multiple overlapping equilibria or precipitation.

Coordination Pathway Diagram

CoordinationPathway cluster_constraints Structural Constraint: X-His-X FreeCu Free Cu(II) [Cu(H2O)6]2+ Lambda: ~800 nm Complex2N Intermediate (2N) {NH2, N_Im} Lambda: ~660 nm FreeCu->Complex2N pH 4.0-5.5 (Amine & Imidazole bind) Complex3N Physiological (3N) {NH2, N-, N_Im} Lambda: ~585 nm Complex2N->Complex3N pH 6.0-8.0 (Amide deprotonation) ComplexOH Hydroxo Species {NH2, N-, N_Im, OH} Lambda: ~600 nm Complex3N->ComplexOH pH > 9.5 (OH coordination) Note Note: 4N Planar Complex (Lambda ~525 nm) NOT formed due to His position 2 strain Complex3N->Note

Caption: Evolution of Cu(II) coordination geometry with increasing pH for H-Ala-His-Ala-OH.

Troubleshooting & Quality Control

Self-Validating Checks
  • The Tyndall Effect: Before measuring absorbance, shine a laser pointer through the cuvette. If you see a beam track, micro-precipitation of

    
     has occurred.
    
    • Solution: Restart with a higher Peptide:Metal ratio (e.g., 1.2:1 or 2:1).

  • Epsilon (

    
    ) Verification:  If your calculated molar absorptivity at 585 nm is < 50 
    
    
    
    , binding is incomplete. Check the purity of the peptide (specifically for acetate/trifluoroacetate counter-ion weight correction).
  • Charge Transfer Bands: In the UV region (250-330 nm), you should see a strong LMCT (Ligand-to-Metal Charge Transfer) band (

    
    ) appearing alongside the d-d transitions. This confirms Histidine imidazole involvement.
    

References

  • Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 82(4), 385–426. Link

  • Sovago, I., & Osz, K. (2006). Metal ion selectivity of oligopeptides. Coordination Chemistry Reviews, 250(21-22), 2735–2754. Link

  • Gaggelli, E., et al. (2002). Copper homeostasis and neurodegenerative disorders (Alzheimer's, prion, and Parkinson's diseases and amyotrophic lateral sclerosis). Chemical Reviews, 106(6), 1995–2044. Link

  • Kallay, C., et al. (2007). Design of histidine containing peptides for better understanding of their coordination mode toward copper(II) by CD spectroscopy. Journal of Inorganic Biochemistry, 101(10), 1483-1491. Link

Sources

Application

Protocols for the Lyophilization and Long-Term Storage of H-Ala-His-Ala-OH

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive technical guide for the lyophilization and subsequent long-term storage of the tripeptide H-Ala-His-Ala-OH. T...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the lyophilization and subsequent long-term storage of the tripeptide H-Ala-His-Ala-OH. The stability of peptide-based active pharmaceutical ingredients (APIs) is paramount, and lyophilization, or freeze-drying, is a critical process for preserving their structural integrity and biological activity.[1] By removing water, lyophilization significantly inhibits degradation pathways such as hydrolysis and oxidation.[1][2] This document outlines the physicochemical properties of H-Ala-His-Ala-OH, details a robust formulation strategy, presents a complete, multi-stage lyophilization protocol, and establishes best practices for post-process characterization and long-term storage to ensure product quality and extend shelf-life.

Physicochemical Characterization of H-Ala-His-Ala-OH

A thorough understanding of the peptide's intrinsic properties is the foundation for developing a successful lyophilization protocol. H-Ala-His-Ala-OH is a tripeptide composed of two alanine residues and one histidine residue.

  • Alanine (Ala): A nonpolar, hydrophobic amino acid that contributes to the overall stability of the peptide backbone.

  • Histidine (His): Contains an imidazole side chain, which has a pKa near physiological pH (~6.0). This makes the peptide's net charge highly sensitive to pH changes in this range and provides buffering capacity. The histidine residue is also susceptible to oxidation, a factor that must be mitigated during formulation and storage.[1]

The key physicochemical properties are summarized below.

PropertyValueRationale / Method
Structure Ala-His-AlaL-Alanyl-L-Histidyl-L-Alanine
Molecular Formula C₁₂H₁₉N₅O₄Derived from amino acid composition.
Molecular Weight 297.31 g/mol Calculated based on the sum of residue masses minus water molecules.
Theoretical pI ~7.0Calculated as the average of the pKa values for the histidine side chain (~6.0) and the N-terminal amine (~8.0), which flank the zwitterionic state.[3][4]

Formulation Development for Lyophilization

The selection of appropriate excipients is critical for protecting the peptide from stresses encountered during freezing and drying.[5][6] A well-designed formulation will yield a stable, pharmaceutically elegant lyophilized cake.

The Role of Excipients:

  • Cryo/Lyoprotectants: These agents, typically non-reducing sugars like trehalose or sucrose, form a glassy, amorphous matrix during freezing.[7] This matrix immobilizes the peptide, preventing aggregation and protecting its native conformation by acting as a water substitute through hydrogen bonding.

  • Bulking Agents: Crystalline agents like mannitol are often used to provide structural support to the lyophilized cake, preventing collapse and ensuring a uniform appearance.[6] A combination of an amorphous lyoprotectant and a crystalline bulking agent is often beneficial.[6]

  • Buffer System: Maintaining an optimal pH is crucial for the stability of H-Ala-His-Ala-OH, given the ionizable histidine residue. A pH slightly below the imidazole pKa (e.g., pH 5.0-5.5) can enhance stability by keeping the side chain protonated and less reactive. A common choice is a histidine or citrate buffer.

Recommended Formulation:

ComponentConcentrationFunction
H-Ala-His-Ala-OH10 mg/mLActive Pharmaceutical Ingredient (API)
Trehalose5% (w/v)Lyoprotectant
Mannitol2% (w/v)Bulking Agent
Sodium Citrate Buffer10 mM, pH 5.5Buffering Agent
Water for Injection (WFI)q.s. to final volumeSolvent

Diagram: Molecular Interactions in the Lyophilized Matrix

cluster_0 Amorphous Trehalose Matrix peptide1 H-Ala-His-Ala-OH trehalose1 Trehalose peptide1->trehalose1 H-Bonding trehalose2 Trehalose peptide1->trehalose2 peptide2 H-Ala-His-Ala-OH peptide2->trehalose2 trehalose3 Trehalose peptide2->trehalose3 peptide3 H-Ala-His-Ala-OH peptide3->trehalose1 trehalose4 Trehalose peptide3->trehalose4 caption Peptide molecules stabilized within the glassy matrix.

Caption: Peptide molecules stabilized within the glassy matrix.

Lyophilization Protocol

This protocol is designed as a starting point and should be optimized based on the specific freeze-dryer used and the results of thermal analysis (e.g., Differential Scanning Calorimetry [DSC]) to determine the formulation's critical temperatures.

Part A: Pre-Lyophilization Preparation
  • Formulation Compounding:

    • In a sterile, depyrogenated vessel, dissolve the buffer components, trehalose, and mannitol in approximately 80% of the final volume of Water for Injection (WFI).

    • Once all excipients are dissolved, slowly add the H-Ala-His-Ala-OH powder and mix gently until fully dissolved.

    • Adjust the pH to 5.5 using dilute HCl or NaOH as required.

    • Bring the solution to the final volume with WFI.

  • Sterile Filtration:

    • Filter the bulk solution through a 0.22 µm sterile filter into a sterile receiving vessel.[8]

  • Aseptic Filling:

    • Aseptically dispense the filtered solution into sterile lyophilization vials. Use partially inserted lyophilization stoppers to allow for water vapor to escape during drying.

Part B: The Lyophilization Cycle

The lyophilization process consists of three main stages: Freezing, Primary Drying, and Secondary Drying.[2]

Diagram: Lyophilization Cycle Workflow

A 1. Freezing Solidify water B 2. Primary Drying Sublimation of ice A->B Apply Vacuum C 3. Secondary Drying Desorption of bound water B->C Raise Temp D Final Product Lyophilized Cake C->D Stopper & Seal

Caption: The three main stages of the lyophilization process.

Cycle Parameters:

StageStepShelf TemperatureDurationVacuumPurpose
Freezing 1. Thermal Treatment5°C1 hourAtmosphericEnsure uniform temperature before freezing.
2. FreezingRamp to -45°C3 hoursAtmosphericSolidify the bulk water into ice.
3. Annealing (Hold)-45°C2 hoursAtmosphericEnsure complete and uniform freezing.
Primary Drying 4. Evacuation-45°C1 hour100 mTorrReduce chamber pressure for sublimation.
5. Drying RampRamp to -15°C20-30 hours100 mTorrSublimation of ice at a controlled rate below the critical collapse temperature.
Secondary Drying 6. Drying RampRamp to 25°C8-12 hours50 mTorrRemove residual, unfrozen water molecules.
7. Final Hold25°C4 hours50 mTorrEnsure minimal final moisture content.

Post-Cycle Processing:

  • At the end of the cycle, backfill the chamber with sterile, dry nitrogen to atmospheric pressure.

  • Fully insert the stoppers by lowering the shelves (stoppering).

  • Remove vials from the freeze-dryer and secure with aluminum crimp caps.

Post-Lyophilization Characterization and Quality Control

After lyophilization, it is essential to perform quality control tests on the final product to ensure it meets specifications.

Reconstitution Protocol:

  • Allow the vial to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.

  • Inject the specified volume of sterile WFI or an appropriate buffer into the vial.

  • Gently swirl the vial to dissolve the cake. Avoid vigorous shaking to prevent potential aggregation. The cake should dissolve readily into a clear, colorless solution.

Recommended Analytical Tests:

TestSpecificationMethodPurpose
Appearance White to off-white, intact cakeVisual InspectionEnsures proper cake formation and absence of collapse.
Reconstitution Time < 60 secondsVisual with stopwatchVerifies the porosity of the cake and solubility of the formulation.
Moisture Content ≤ 2%Karl Fischer TitrationConfirms adequate water removal, critical for long-term stability.
Purity & Identity ≥ 98% purity, identity confirmedRP-HPLC, LC-MSConfirms the peptide was not degraded during the process.[9][10]
Aggregation ≤ 1% high molecular weight speciesSize-Exclusion HPLC (SE-HPLC)Detects and quantifies soluble aggregates formed during processing.
pH (reconstituted) 5.3 - 5.7pH meterEnsures the reconstituted solution is at the optimal pH for stability.

Long-Term Storage and Handling

Proper storage of the lyophilized product is mandatory to maintain its quality over time.

Storage Conditions: Exposure to moisture, light, and elevated temperatures can compromise the stability of the lyophilized peptide.

ParameterConditionRationale
Temperature Long-Term: -20°C or -80°CShort-Term: 2-8°CLow temperatures significantly slow down chemical degradation pathways. -80°C offers the best preservation.[11][12]
Atmosphere Sealed vial, under NitrogenMinimizes exposure to atmospheric moisture and oxygen, protecting the histidine residue from oxidation.[1]
Light Store in the dark (e.g., in a box)Protects against light-induced degradation.

Handling Guidelines:

  • Always allow vials to warm to room temperature in a desiccator before opening to prevent water uptake.[13]

  • Once reconstituted, the peptide is in solution and its stability is significantly reduced.[14]

  • For best results, use the reconstituted solution immediately.

  • If immediate use is not possible, aliquot the solution into single-use volumes and store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the peptide.[13]

Conclusion

The protocol described in this application note provides a robust framework for the successful lyophilization and storage of H-Ala-His-Ala-OH. By implementing a scientifically sound formulation strategy, a controlled multi-stage lyophilization cycle, and rigorous quality control, researchers and drug development professionals can produce a stable, high-quality peptide product with an extended shelf-life, ensuring its integrity for preclinical and clinical applications.

References

  • Peptide Sciences. (2025, May 19). How Long Do Lyophilized Peptides Last? Shelf Life Explained. Peptide-sciences.com. [Link]

  • AAPPTec. (n.d.). Storage and Handling of Peptides. Aapptec.com. [Link]

  • Peptide Information. (2023, September 15). Peptide Storage. Peptideinformation.com. [Link]

  • Blynskaya, E.V., Tishkov, S.V., Alekseev, K.V., & Marakhova, A.I. (n.d.). EXCIPIENTS IN THE TECHNOLOGY OF LYOPHILIZATION OF PEPTIDES AND PROTEINS. Pharmacy. [Link]

  • Google Patents. (n.d.).
  • JPT. (n.d.). Peptide Characterization & Analytics. Jpt.com. [Link]

  • PubChem. (n.d.). H-His-His-Ala-Ala-OH. National Center for Biotechnology Information. [Link]

  • NovoPro. (n.d.). H-His-Ala-OH peptide. Novoprolabs.com. [Link]

  • Peptides.co. (2025, August 12). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. Peptides.co. [Link]

  • BC9. (2026, January 14). Lyophilized Peptides (Detailed Guide). Bc9.com. [Link]

  • Neurelis. (2008, November 2). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Neurelis.com. [Link]

  • National Center for Biotechnology Information. (2025, October 13). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. PMC - NIH. [Link]

  • ACS Publications. (2018, May 24). Quantitative Analysis of Peptide–Matrix Interactions in Lyophilized Solids Using Photolytic Labeling. Molecular Pharmaceutics. [Link]

  • Omizzur Ltd. (n.d.). Peptide Lyophilization Protocol. Omizzur.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC. [Link]

  • BioPharm International. (2020, November 12). For Lyophilization, Excipients Really Do Matter. Biopharminternational.com. [Link]

  • ScienceDirect. (2024, October 30). DSC reveals the excipient impact on aggregation propensity of pharmaceutical peptides during freezing. [Link]

  • National Center for Biotechnology Information. (n.d.). Freeze Drying of Peptide Drugs Self-Associated with Long-Circulating, Biocompatible and Biodegradable Sterically Stabilized Phospholipid Nanomicelles. PMC. [Link]

  • Oreate AI Blog. (2026, January 7). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). Oreate.com. [Link]

  • PubChem. (n.d.). Ala-His. National Center for Biotechnology Information. [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Resolve-mass.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Why the Ala-His-His Peptide Is an Appropriate Scaffold to Remove and Redox Silence Copper Ions from the Alzheimer's-Related Aβ Peptide. PMC. [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Masterorganicchemistry.com. [Link]

  • PubChem. (n.d.). Ala-Asp-His. National Center for Biotechnology Information. [Link]

  • YouTube. (2019, October 26). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of histidine during H-Ala-His-Ala-OH synthesis

Case ID: HIS-RAC-001 Status: Open Priority: Critical (Stereochemical Purity & Yield) Assigned Specialist: Senior Application Scientist Executive Summary Synthesizing H-Ala-His-Ala-OH presents a "perfect storm" of two com...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HIS-RAC-001 Status: Open Priority: Critical (Stereochemical Purity & Yield) Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing H-Ala-His-Ala-OH presents a "perfect storm" of two competing side reactions: Histidine Racemization (during coupling) and Diketopiperazine (DKP) Formation (during deprotection).

Because Histidine is the central residue, it is vulnerable to racemization when its carboxyl group is activated. Furthermore, once the Histidine is coupled and deprotected, the resulting dipeptide (H-His-Ala-Resin) is sterically prone to back-biting, leading to DKP formation and loss of peptide chains from the resin.

This guide replaces standard protocols with a Low-Epimerization / Anti-Aggregation Workflow specifically designed for this sequence.

Module 1: The Mechanisms of Failure

To prevent failure, you must understand the enemy. We are fighting two distinct mechanisms.

Histidine Racemization (The "Proton Thief")

Unlike other amino acids, Histidine has an imidazole side chain that acts as an intramolecular base.[1] Even with Trityl (Trt) protection on the


-nitrogen, the 

-nitrogen can abstract the

-proton from the activated ester, forming an achiral enol or azlactone intermediate.
Diketopiperazine (DKP) Formation (The "Ejection Seat")

After coupling His to the resin-bound Ala and removing the Fmoc group, the free amine of the Histidine can attack the carbonyl of the Alanine-Resin ester bond. This cyclizes the dipeptide into cyclo(His-Ala) and cleaves it from the resin, resulting in a massive drop in yield.

Visualization of Failure Pathways

The following diagram details exactly how these reactions occur and where your intervention is required.

Racemization_DKP Start Fmoc-His(Trt)-OH Activation ActiveEster Activated Ester (O-Acylisourea / OBt) Start->ActiveEster DIC/Oxyma Azlactone Azlactone Formation (Intramolecular Base Catalysis) ActiveEster->Azlactone High Base / High Temp (Imidazole acts as base) Coupled Fmoc-His(Trt)-Ala-Resin ActiveEster->Coupled Fast Coupling Racemate Racemized Product (D-His / L-His Mix) Azlactone->Racemate Deprotect Fmoc Removal (Piperidine) Coupled->Deprotect FreeAmine H-His(Trt)-Ala-Resin (Unstable Intermediate) Deprotect->FreeAmine Backbite Nucleophilic Attack on Resin Linker FreeAmine->Backbite Slow Coupling of Next AA or Wang Resin NextCouple Couple Fmoc-Ala-OH FreeAmine->NextCouple Rapid Acylation DKP_Product Cyclo(His-Ala) (Cleaved from Resin) Backbite->DKP_Product Final H-Ala-His-Ala-OH (Target) NextCouple->Final

Caption: Figure 1. Dual failure modes in H-Ala-His-Ala-OH synthesis. Red paths indicate irreversible side reactions (Racemization and DKP).

Module 2: The "Hardware" (Reagent Selection)

Standard reagents are insufficient for this sequence. Use the following validated alternatives.

ComponentStandard Choice (Avoid)High-Fidelity Choice (Use) Scientific Rationale
Resin Wang Resin2-Chlorotrityl Chloride (2-CTC) The bulky 2-CTC linker sterically hinders the "back-biting" attack, virtually eliminating DKP formation [1].
His Protection Fmoc-His(Trt)-OHFmoc-His(Trt)-OH Note:[1][2][3][4][5] While His(Bum) prevents racemization better, it requires HF cleavage. His(Trt) is used but requires Collidine to be safe.
Coupling Base DIPEA (Diisopropylethylamine)2,4,6-Trimethylpyridine (Collidine) DIPEA is a strong base (pKa ~10.5) that promotes proton abstraction.[6] Collidine is weaker (pKa ~7.4) and sterically hindered, reducing racemization risk [2].
Activator HBTU / HATUDIC / Oxyma Pure Uronium salts (HATU) require base (DIPEA) to function. Carbodiimides (DIC) with Oxyma create a neutral/acidic environment, suppressing azlactone formation [3].
Solvent DMFDMF / DCM (1:1) Adding DCM reduces the polarity, which can stabilize the activated ester and reduce racemization rates compared to pure DMF.

Module 3: Step-by-Step Protocol

This protocol assumes a 0.1 mmol scale.

Step 1: Resin Loading (The Foundation)

Goal: Load C-terminal Alanine without inducing aggregation.

  • Use 2-Chlorotrityl Chloride Resin (Loading 0.6–0.8 mmol/g).

  • Swell resin in DCM for 20 mins.

  • Dissolve Fmoc-Ala-OH (1.2 eq) in DCM with DIPEA (4 eq). Note: DIPEA is safe here as Ala is not activated.

  • Add to resin and shake for 2 hours.

  • Cap unreacted sites with Methanol (0.8 mL/g resin) for 15 mins.

Step 2: Coupling Histidine (The Critical Step)

Goal: Couple His without racemizing the


-carbon.
  • Deprotect Ala: 20% Piperidine in DMF (2 x 5 min). Wash DMF x5, DCM x5.[3]

  • Activation Cocktail (Prepare immediately before use):

    • AA: Fmoc-His(Trt)-OH (3.0 eq)

    • Activator: Oxyma Pure (3.0 eq)

    • Coupling Agent: DIC (3.0 eq)

    • Solvent: DMF (minimal volume to dissolve)

    • Pre-activation:0 minutes. (Do not pre-activate; mix and add immediately).

  • The Coupling: Add mixture to resin.[1][3][7] Shake at Room Temperature (max 25°C) .

    • Crucial: Do NOT use DIPEA. If pH adjustment is strictly necessary (unlikely with DIC), use Collidine (3.0 eq).

    • Time: 60 minutes.

  • Wash: DMF x5.

Step 3: Deprotection & Final Coupling (The DKP Danger Zone)

Goal: Remove Fmoc from His and immediately couple the final Ala to prevent DKP.

  • Short Deprotection: Use 20% Piperidine in DMF for 2 x 3 minutes only. (Standard is 2x10; we shorten this to minimize the time the amine is free to attack the ester).

  • Aggressive Washing: Wash with DMF x5 as fast as possible.

  • Rapid Coupling of N-term Ala:

    • Have the Fmoc-Ala-OH activated and ready before you finish deprotecting the His.

    • Use Fmoc-Ala-OH (4 eq) / HATU (4 eq) / DIPEA (8 eq) .

    • Why HATU here? We are coupling to the His amine, not activating the His carboxyl. We need maximum speed to outcompete DKP formation. Racemization of the incoming Ala is not a concern.

  • Cleavage: Standard TFA/TIPS/H2O (95:2.5:2.5).

Module 4: Troubleshooting & FAQs

Q1: My LC-MS shows two peaks with the same mass (M+H). What happened?

Diagnosis: You have Histidine Racemization (D-His and L-His diastereomers). Fix:

  • Switch from HATU/DIPEA to DIC/Oxyma .

  • Ensure temperature did not exceed 25°C during His coupling.

  • If using an automated synthesizer, disable "Pre-activation" for the His cycle.

Q2: I have a huge peak corresponding to [M-71] or low overall yield.

Diagnosis: Diketopiperazine (DKP) formation . The [M-71] is likely the cleaved cyclo(His-Ala) or the remaining resin-bound species if the chain was lost. Fix:

  • Must use 2-Chlorotrityl Resin (Trityl linker). Wang resin is too unstable for this sequence.

  • Reduce His deprotection time (Step 3) to the absolute minimum.

  • Increase the concentration of the subsequent Fmoc-Ala-OH coupling to drive the reaction faster than the cyclization.

Q3: Can I use Fmoc-His(Bum)-OH instead of Fmoc-His(Trt)-OH?

Answer: Yes, His(Bum) (Benzyloxymethyl) offers superior protection against racemization because it protects the


-nitrogen directly. However, the Bum group is not removed by TFA . You must use TFMSA (Trifluoromethanesulfonic acid) or HF cleavages, which are harsh and dangerous. For standard labs, His(Trt) with the DIC/Oxyma/Collidine protocol is the optimal balance of safety and purity [4].
Q4: Should I use Microwave synthesis?

Answer: Use with extreme caution. Microwave heating (often 75°C+) dramatically accelerates Histidine racemization. If you must use microwave, set the temperature for the His coupling step to 50°C maximum and use Collidine instead of DIPEA.

References

  • Mergler, M., et al. (2003). "The 2-Chlorotrityl Resin: A Versatile Support for the Solid Phase Synthesis of Protected Peptide Fragments." Tetrahedron Letters. Link

  • Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development. Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Link

  • Han, Y., et al. (2022). "Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis." ACS Omega. Link

Sources

Optimization

resolving peak tailing in H-Ala-His-Ala-OH HPLC chromatograms

Welcome to the Troubleshooting Guide for Resolving Peak Tailing in H-Ala-His-Ala-OH HPLC Chromatograms. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate qu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Troubleshooting Guide for Resolving Peak Tailing in H-Ala-His-Ala-OH HPLC Chromatograms.

As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust analytical methods. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues specifically with the tripeptide H-Ala-His-Ala-OH. Here, we will move beyond generic advice and delve into the specific chemical properties of this peptide to provide targeted, actionable solutions.

The unique challenge with H-Ala-His-Ala-OH lies in its central histidine residue. The imidazole side chain of histidine has a pKa of approximately 6.0, meaning its charge state is highly sensitive to the mobile phase pH typically used in reversed-phase HPLC.[1] This can lead to complex interactions with the stationary phase, often resulting in significant peak tailing. This guide will provide a systematic approach to diagnosing and resolving these issues.

Quick Navigation: FAQs

Part 1: Understanding the Problem - The Root Causes of Peak Tailing

Peak tailing in HPLC is most often a result of secondary, undesirable interactions between the analyte and the stationary phase.[2] For a basic peptide like H-Ala-His-Ala-OH, the primary culprit is the interaction of its protonated amine groups with ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[2]

The key ionizable groups in H-Ala-His-Ala-OH are:

  • N-terminal α-amino group: pKa ~9.7

  • C-terminal α-carboxyl group: pKa ~2.3

  • Histidine imidazole side chain: pKa ~6.0

At a typical reversed-phase pH of around 3-4, the N-terminus is protonated (positive charge), the C-terminus is largely neutral, and the histidine side chain is also protonated (positive charge). This net positive charge makes the peptide highly susceptible to electrostatic interactions with negatively charged silanol groups.

Visualizing the Interaction

G cluster_0 Stationary Phase Surface (pH > 3) cluster_1 Mobile Phase Silanol Ionized Silanol Group (Si-O⁻) Peptide Protonated H-Ala-His-Ala-OH (Net Positive Charge) Peptide->Silanol Undesirable Electrostatic Interaction

Caption: Undesirable interaction causing peak tailing.

Part 2: Systematic Troubleshooting Guide

This section provides a step-by-step guide to diagnose and resolve peak tailing for H-Ala-His-Ala-OH. We will start with the most impactful and easiest to implement solutions first.

Step 1: Mobile Phase pH Optimization

The most critical parameter to control is the mobile phase pH. The goal is to suppress the ionization of the residual silanol groups on the stationary phase.

The Causality: Silanol groups are acidic and become deprotonated (negatively charged) at pH values above approximately 3. By operating at a low pH, we can keep the silanols in their neutral, protonated state (Si-OH), which minimizes the electrostatic interaction with the positively charged peptide.

Experimental Protocol: pH Adjustment

  • Initial Condition: Prepare a mobile phase with a pH of 2.5. A common choice is 0.1% Trifluoroacetic Acid (TFA) in both the aqueous (A) and organic (B) mobile phases.

  • Analysis: Equilibrate your column with the new mobile phase and inject your H-Ala-His-Ala-OH standard.

  • Evaluation: Compare the peak shape to your previous results. A significant improvement in symmetry is expected.

Troubleshooting Flowchart: pH and Additive Selection

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Start->Check_pH Adjust_pH Adjust Mobile Phase to pH 2.5 using 0.1% TFA Check_pH->Adjust_pH No Re_evaluate Re-evaluate Peak Shape Check_pH->Re_evaluate Yes Adjust_pH->Re_evaluate Good_Peak Peak Shape Acceptable Re_evaluate->Good_Peak Yes Tailing_Persists Tailing Persists Re_evaluate->Tailing_Persists No Consider_Additive Proceed to Step 2: Ion-Pairing Agent Optimization Tailing_Persists->Consider_Additive

Caption: Initial troubleshooting workflow for peak tailing.

Step 2: Ion-Pairing Agent Optimization

Trifluoroacetic acid (TFA) is a powerful tool for improving peptide peak shape. It functions in two ways: as an acid to lower the mobile phase pH and as an ion-pairing agent.

The Causality: The trifluoroacetate anion forms an ion pair with the positively charged sites on the peptide. This effectively shields the positive charges, reducing their interaction with the stationary phase. It also competes with the peptide for interaction with any remaining ionized silanol groups.

Mobile Phase AdditiveTypical ConcentrationProsCons
Trifluoroacetic Acid (TFA) 0.05% - 0.25% (v/v)Excellent for peak shape, volatile.[3]Can cause ion suppression in mass spectrometry.[2]
Formic Acid (FA) 0.1% (v/v)Good for MS compatibility.Less effective at improving peak shape compared to TFA.
Difluoroacetic Acid (DFA) 0.05% - 0.1% (v/v)A compromise between TFA and FA for LC-MS applications.May not provide the same peak shape improvement as TFA.

Experimental Protocol: TFA Concentration Optimization

  • Prepare Mobile Phases: Create a series of mobile phases with varying TFA concentrations: 0.05%, 0.1%, and 0.2% (v/v). A study has shown that for peptides with multiple positive charges, 0.2-0.25% TFA can be optimal.[3]

  • Systematic Analysis: Run your H-Ala-His-Ala-OH standard with each mobile phase, ensuring the column is fully equilibrated between runs.

  • Data Comparison: Analyze the chromatograms for peak width and tailing factor. The optimal concentration will provide the sharpest, most symmetrical peak.

Step 3: Column Chemistry and Hardware Considerations

If peak tailing persists after mobile phase optimization, the issue may lie with the column itself or other hardware components.

The Causality:

  • Column Degradation: Over time, the bonded phase of a column can hydrolyze, exposing more active silanol sites. This is particularly true if the column has been used with high pH mobile phases.

  • Column Contamination: Strongly retained basic compounds from previous injections can act as new secondary interaction sites.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]

Troubleshooting Protocols:

IssueDiagnostic TestSolution
Column Degradation Inject a known standard that previously gave a good peak shape. If it now tails, the column is likely the issue.Replace the column. Consider a modern, high-purity, end-capped column designed for peptide analysis.
Column Contamination Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, then mobile phase).Implement a column wash protocol between analyses. Use a guard column to protect the analytical column.
Extra-Column Volume Inspect the tubing and connections.Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly seated to avoid dead volume.
Column Overload Reduce the injection volume or sample concentration by a factor of 10.[5]If the peak shape improves, you were overloading the column. Determine the column's loading capacity for your analyte.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of peak tailing for H-Ala-His-Ala-OH?

The most probable cause is the electrostatic interaction between the positively charged peptide (particularly the protonated N-terminus and histidine side chain) and negatively charged, ionized silanol groups on the silica-based stationary phase.

Q2: Why is the histidine residue so important in the chromatography of this peptide?

The imidazole side chain of histidine has a pKa of ~6.0. This means that in the common HPLC pH range of 2-7, the charge of this side chain can change. This sensitivity to pH makes it a major contributor to variable retention and secondary interactions if the mobile phase pH is not well-controlled.

Q3: What is a good starting mobile phase pH for analyzing H-Ala-His-Ala-OH?

A good starting point is a mobile phase pH of 2.5. This is low enough to ensure that the vast majority of silanol groups on the stationary phase are protonated and neutral, thus minimizing secondary interactions.

Q4: How does Trifluoroacetic Acid (TFA) improve peak shape?

TFA helps in two main ways: 1) It lowers the mobile phase pH, which neutralizes silanol groups. 2) Its anionic form (trifluoroacetate) acts as an ion-pairing agent, masking the positive charges on the peptide and reducing its interaction with the stationary phase.

Q5: Can I overload the column with H-Ala-His-Ala-OH?

Yes. Injecting too high a concentration or volume of the peptide can lead to mass overload, which is a common cause of peak tailing.[4][6] If you suspect overload, try injecting a 10-fold dilution of your sample. If the peak shape improves significantly, you have identified overload as a contributing factor.[5]

References

  • Sada, E., Katoh, S., & Sohma, Y. (1990). Effects of histidine residues on adsorption equilibrium of peptide antibodies. Journal of Immunological Methods, 130(1), 33-37. [Link]

  • Gilar, M., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1043(1), 45-52. [Link]

  • PubChem. (n.d.). H-Ala-His-Ala-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • Dolan, J. W. (2005). Overload or Minor Peak? LCGC North America, 23(5), 472-478. [Link]

  • PubChem. (n.d.). H-His-His-Ala-Ala-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Oreate AI Blog. (2026). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). Retrieved from [Link]

  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • Chemistry Net. (2013). Troubleshooting LC / HPLC Systems – Tailing Peaks. Retrieved from [Link]

  • Oxford Academic. (2007). Retention of Histidine-Containing Peptides on a Nickel Affinity Column. Journal of the American Chemical Society. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]

  • PNAS. (1998). A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purification of Proteins Using Polyhistidine Affinity Tags. Retrieved from [Link]

  • PubMed. (2024). Adjustable chromatographic performance of silica-based mixed-mode stationary phase through the control of co-grafting amounts of imidazole and C18 chain. Retrieved from [Link]

  • ResearchGate. (2021). Silica gel functionalized with imidazolium group via click chemistry – new stationary phase for ion chromatography. Retrieved from [Link]

  • ResearchGate. (2023). Can I use Immidazole solution for HPLC? Retrieved from [Link]

  • YouTube. (2021). His-Tag Protein Purification theory & practice - Immobilized Metal Affinity Chromatography (IMAC). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Histidine and Related Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • SIELC Technologies. (2022). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

  • mediaTUM. (2021). Biomolecule interactions at the interface of the aqueous silica surface. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Retrieved from [Link]

Sources

Troubleshooting

minimizing diketopiperazine formation in Ala-His-Ala synthesis

A Senior Application Scientist's Guide to Minimizing Diketopiperazine Formation Welcome to the technical support center for the synthesis of the tripeptide Alanine-Histidine-Alanine (Ala-His-Ala). This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Diketopiperazine Formation

Welcome to the technical support center for the synthesis of the tripeptide Alanine-Histidine-Alanine (Ala-His-Ala). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of the cyclic dipeptide byproduct, cyclo(Ala-His), a common and often frustrating side reaction known as diketopiperazine (DKP) formation. As your dedicated application scientist, I will provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the successful synthesis of your target peptide.

Quick Reference Guide: Key Strategies to Minimize DKP Formation

For a rapid overview, the following table summarizes the most effective strategies for mitigating cyclo(Ala-His) formation during the synthesis of Ala-His-Ala.

StrategyPrimary AdvantageKey Consideration
Use of 2-Chlorotrityl Chloride (2-CTC) Resin Steric hindrance from the bulky trityl group physically obstructs the intramolecular cyclization.[1][2][3]Ideal for C-terminal acid peptides; the linkage is highly acid-labile.
Optimized Fmoc-Deprotection Conditions Milder basic conditions reduce the propensity for the N-terminal amine to initiate nucleophilic attack.Standard 20% piperidine in DMF is often too harsh; a 2% DBU/5% piperazine in NMP cocktail is a superior alternative.[2]
Choice of Histidine Side-Chain Protection Suppresses the catalytic effect of the imidazole ring on DKP formation and reduces racemization.Fmoc-His(Boc)-OH is significantly more resistant to epimerization at elevated temperatures than Fmoc-His(Trt)-OH.[4]
High-Efficiency Coupling Reagents Rapid and efficient coupling of the third amino acid (Ala) outcompetes the rate of DKP formation.Reagents like HATU and COMU are highly effective and known to minimize racemization of histidine.[5][6][7]
Use of a Dipeptide Building Block Completely bypasses the susceptible dipeptidyl-resin intermediate (H-His-Ala-Resin).[8]Requires the pre-synthesis of Fmoc-Ala-His-OH, but is often the most robust solution for highly problematic sequences.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a significant problem in the synthesis of Ala-His-Ala?

A1: Diketopiperazine (DKP) formation is an intramolecular side reaction where the deprotected N-terminal amino group of a dipeptide attacks the ester linkage to the solid support, cleaving the dipeptide from the resin as a stable, six-membered cyclic ring.[1][2] In the context of Ala-His-Ala synthesis, after the coupling of histidine and subsequent Fmoc deprotection, the resulting H-His-Ala-Resin intermediate is highly susceptible to this cyclization, forming cyclo(Ala-His). This is problematic for two main reasons:

  • Yield Reduction: The formation of the DKP results in the loss of the growing peptide chain from the resin, significantly reducing the yield of the final Ala-His-Ala product. This is often referred to as "traceless" DKP formation because the cleaved dipeptide is washed away, leading to a low yield without a corresponding impurity in the final crude product.[1][8]

  • Impurity Generation: If DKP formation occurs, the subsequent coupling of the third amino acid (Alanine) can attach to the newly exposed hydroxyl groups on the resin, leading to the formation of a deletion sequence (in this case, just Alanine bound to the resin), further complicating purification.[9]

Q2: Why is the Ala-His sequence particularly prone to DKP formation?

A2: The susceptibility of the Ala-His sequence is due to a combination of factors:

  • Sequence Dependence: DKP formation is highly sequence-dependent.[2][10] Sequences containing proline or other secondary amino acids are notoriously prone to this side reaction.[8] While histidine is not a secondary amine, its imidazole side chain can act as a general base, catalyzing the intramolecular cyclization.[4]

  • Catalysis by Histidine: The imidazole ring of the histidine side chain can facilitate the deprotonation of the N-terminal amine, increasing its nucleophilicity and accelerating the attack on the resin ester linkage.[4] This also makes histidine prone to a related side reaction, racemization.[11]

  • Steric Factors: Alanine at the C-terminus is a sterically unhindered amino acid, which poses a lower energy barrier for the N-terminal histidine to approach the ester bond for cyclization.

Q3: How does the choice of solid-phase resin impact cyclo(Ala-His) formation?

A3: The choice of resin is a critical first line of defense. Resins like Wang, which link the peptide via a p-alkoxybenzyl ester, are highly susceptible to DKP formation because the ester linkage is relatively unhindered.[9][12] In contrast, 2-chlorotrityl chloride (2-CTC) resin is highly recommended for sequences prone to DKP formation.[1][2][3] The extreme steric bulk of the trityl group on the 2-CTC resin physically shields the ester linkage, making it difficult for the N-terminal amine of the dipeptide to achieve the necessary conformation for intramolecular attack.[2][3]

Q4: Can I just use standard 20% piperidine in DMF for Fmoc deprotection?

A4: It is strongly discouraged for DKP-prone sequences like Ala-His. The standard 20% piperidine in DMF creates a highly basic environment that significantly promotes the nucleophilic attack leading to DKP formation.[2][8] A much safer and often more effective alternative is a milder deprotection cocktail, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP).[2] This mixture provides efficient Fmoc removal with reduced basicity, thus minimizing the window of opportunity for cyclization.

Troubleshooting Guides

Issue 1: Unexpectedly Low Yield of Ala-His-Ala with No Obvious Impurities

  • Likely Cause: "Traceless" DKP formation, where the cyclo(Ala-His) has been cleaved from the resin and washed away during the synthesis cycles.[1][8]

  • Diagnostic Step: If possible, collect and analyze the deprotection and wash solutions after the second amino acid (Histidine) coupling and deprotection steps by LC-MS. The presence of a mass corresponding to cyclo(Ala-His) will confirm this as the root cause.

  • Immediate Corrective Action (for ongoing synthesis):

    • Immediately switch to a milder Fmoc-deprotection solution (e.g., 2% DBU/5% piperazine in NMP) for all subsequent deprotection steps to prevent further losses.[2]

    • When coupling the third amino acid (Alanine), use a high-efficiency coupling reagent like HATU or COMU with a minimal pre-activation time to ensure the coupling reaction is as rapid as possible, outcompeting the DKP formation.[5][6][7]

  • Long-Term Solution (for future syntheses):

    • Synthesize the peptide on 2-CTC resin to sterically hinder the DKP formation.[1][2][3]

    • Consider the use of a pre-formed Fmoc-Ala-His-OH dipeptide building block. This completely bypasses the problematic H-His-Ala-Resin intermediate.[8]

Issue 2: Significant Racemization of Histidine Detected in the Final Product

  • Likely Cause: The imidazole side chain of histidine can catalyze the abstraction of its own alpha-proton during the activation step of the coupling reaction, leading to epimerization.[4][11] This is often exacerbated by high temperatures and prolonged activation times.

  • Diagnostic Step: Use chiral HPLC analysis or enzymatic digestion followed by LC-MS to quantify the amount of D-histidine in your final peptide.

  • Immediate Corrective Action:

    • If using coupling reagents like HBTU or PyBOP, ensure an additive like HOBt or OxymaPure is present to suppress racemization.[7] However, for histidine, HATU (which contains HOAt) or COMU (which contains OxymaPure) are generally superior.[6]

    • Minimize the pre-activation time of the Fmoc-His(side-chain protected)-OH before adding it to the resin.

    • Avoid elevated temperatures during the histidine coupling step.

  • Long-Term Solution:

    • Use a histidine derivative with a protecting group on the π-nitrogen (N-3) of the imidazole ring. Fmoc-His(Boc)-OH has been shown to be significantly more resistant to racemization than the more common Fmoc-His(Trt)-OH, especially at higher temperatures.[4][11]

Quantitative Data: Histidine Side-Chain Protection and Racemization

The following data illustrates the impact of the histidine side-chain protecting group on D-isomer formation during the synthesis of Liraglutide.

Fmoc-His Protecting GroupCoupling Temperature (°C)Coupling Time (min)% D-Isomer Formation
Fmoc-His(Trt)-OH50106.8
Fmoc-His(Boc)-OH 50 10 0.18
Fmoc-His(Trt)-OH902>16
Fmoc-His(Boc)-OH 90 2 0.81
Data adapted from a study on Liraglutide synthesis.[4]

This data clearly demonstrates the superior performance of the Boc protecting group in suppressing racemization under both standard and forcing conditions.

Experimental Protocols

Protocol 1: Optimized Synthesis of Ala-His-Ala on 2-CTC Resin

This protocol is designed for the manual or automated synthesis of Ala-His-Ala, incorporating best practices to minimize DKP formation.

1. Resin Preparation and First Amino Acid Loading (Ala):

  • Swell 2-chlorotrityl chloride resin (e.g., 1.2 mmol/g loading) in dichloromethane (DCM) for 30 minutes.
  • Dissolve 1.5 equivalents of Fmoc-Ala-OH and 3 equivalents of N,N-diisopropylethylamine (DIPEA) in DCM.
  • Add the amino acid solution to the swollen resin and react for 1-2 hours.
  • To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and react for 30 minutes.
  • Wash the resin thoroughly with DCM, DMF, and finally DCM again, then dry under vacuum.

2. Second Amino Acid Coupling (His):

  • Perform Fmoc deprotection of the resin-bound Alanine using 2% DBU / 5% piperazine in NMP (2 x 10 minutes).
  • Wash the resin thoroughly with NMP and then DMF.
  • In a separate vessel, pre-activate 2 equivalents of Fmoc-His(Boc)-OH with 1.95 equivalents of HATU and 4 equivalents of DIPEA in DMF for 1-2 minutes.
  • Add the activated histidine solution to the resin and couple for 30-60 minutes.
  • Monitor the coupling completion with a Kaiser test.
  • Wash the resin with DMF.

3. Third Amino Acid Coupling (Ala):

  • Repeat the Fmoc deprotection as in step 2.
  • Pre-activate and couple Fmoc-Ala-OH as described for histidine in step 2.
  • Wash the resin with DMF and then DCM.

4. Cleavage and Deprotection:

  • Perform a final Fmoc deprotection.
  • Wash the resin with DCM and dry thoroughly.
  • Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2 hours at room temperature.
  • Filter the resin and precipitate the peptide in cold diethyl ether.
Protocol 2: Synthesis Using a Dipeptide Building Block

This approach is highly recommended if DKP formation remains a significant issue.

1. Resin Preparation:

  • Start with pre-loaded Fmoc-Ala-Wang resin or load Fmoc-Ala-OH onto Wang or 2-CTC resin as described in Protocol 1.

2. Fmoc Deprotection:

  • Deprotect the Fmoc group from the resin-bound Alanine using your standard or optimized deprotection conditions.
  • Wash the resin thoroughly.

3. Dipeptide Coupling:

  • In a separate vessel, dissolve 1.5 equivalents of the pre-synthesized Fmoc-Ala-His-OH dipeptide building block, 1.45 equivalents of HATU, and 3 equivalents of DIPEA in DMF.
  • Allow to pre-activate for 2 minutes.
  • Add the activated dipeptide solution to the deprotected resin.
  • Allow the coupling to proceed for 1-2 hours.
  • Monitor for completion and wash the resin.

4. Final Steps:

  • Proceed with the final Fmoc deprotection and cleavage as described in Protocol 1.

Visualizations

DKP Formation Mechanism

DKP_Formation cluster_resin Solid Support cluster_solution Solution Phase Resin Resin-Linker-O- Dipeptidyl_Resin H-His(P)-Ala-O-Linker-Resin (Deprotected Dipeptide) Transition_State Intramolecular Nucleophilic Attack Dipeptidyl_Resin->Transition_State Base Catalysis (e.g., Piperidine, His side-chain) Products Cyclo(Ala-His) (DKP) + HO-Linker-Resin Transition_State->Products Cleavage DKP_Product Cyclo(Ala-His)

Caption: Mechanism of Diketopiperazine (DKP) formation from the H-His-Ala-Resin intermediate.

Recommended Workflow to Minimize DKP

Workflow Start Start Synthesis Load_Ala 1. Load Fmoc-Ala-OH on 2-CTC Resin Start->Load_Ala Fmoc_Deprotect_1 2. Fmoc Deprotection (2% DBU / 5% Piperazine in NMP) Load_Ala->Fmoc_Deprotect_1 Couple_His 3. Couple Fmoc-His(Boc)-OH (Use HATU/COMU, minimal pre-activation) Fmoc_Deprotect_1->Couple_His Fmoc_Deprotect_2 4. Fmoc Deprotection (2% DBU / 5% Piperazine in NMP) Couple_His->Fmoc_Deprotect_2 Couple_Ala 5. Couple Fmoc-Ala-OH (Use HATU/COMU) Fmoc_Deprotect_2->Couple_Ala Final_Deprotect 6. Final Fmoc Deprotection Couple_Ala->Final_Deprotect Cleave 7. Cleave from Resin (TFA/H2O/TIS) Final_Deprotect->Cleave End Purify Ala-His-Ala Cleave->End

Sources

Optimization

troubleshooting low solubility of H-Ala-His-Ala-OH in organic solvents

Technical Support Center: Peptide Solubility Troubleshooting Ticket ID: #AHA-SOL-001 Subject: Troubleshooting Low Solubility of H-Ala-His-Ala-OH in Organic Solvents Executive Summary The tripeptide H-Ala-His-Ala-OH (AHA)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Solubility Troubleshooting Ticket ID: #AHA-SOL-001 Subject: Troubleshooting Low Solubility of H-Ala-His-Ala-OH in Organic Solvents

Executive Summary

The tripeptide H-Ala-His-Ala-OH (AHA) presents a classic "zwitterionic trap" when introduced to organic solvents.[1] While short peptides are generally assumed to be soluble, AHA’s specific isoelectric point (pI ≈ 7.[1]9) and zwitterionic termini create strong intermolecular ionic lattices that resist dissolution in non-protic organic solvents like DMSO, DMF, or Acetonitrile (ACN).

The Solution: You must disrupt the zwitterionic state.[1] This is achieved by shifting the pH away from the pI using specific counter-ions (Acid/Base) or by using chaotropic additives to break hydrogen bond networks.[1]

Part 1: Diagnostic Phase (Start Here)

Before attempting further dissolution, confirm the salt form of your peptide. This is the most common cause of solubility failure.

FeatureTFA/HCl Salt Form Free Base (Zwitterion)
Appearance Fluffy, white powderDense, sometimes crystalline powder
Solubility High in polar organics (DMSO, DMF)Very Low in organics; forms suspensions
Counter-ion Trifluoroacetate or Chloride attachedNone (Internal salt: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

...

)
Action If insoluble, check aggregation (Part 3).Requires Acid/Base modification (Part 2).
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Technical Insight: At neutral pH, H-Ala-His-Ala-OH exists as a zwitterion. The N-terminus (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) is protonated (

), the C-terminus (

) is deprotonated (

), and the Histidine imidazole (

) is largely uncharged. These charges create a crystal lattice with high lattice energy that organic solvents cannot overcome without assistance.[1]

Part 2: Solubilization Protocols

Method A: The "Acid Shift" (Recommended for HPLC/Synthesis)

Best for: HPLC purification, LC-MS, or acid-tolerant reactions.

Mechanism: Adding acid protonates the C-terminal carboxylate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


). This eliminates the negative charge, breaking the zwitterionic lattice and leaving the peptide with a net positive charge (

), which is highly soluble in polar organic solvents.
  • Solvent: Start with DMSO or DMF .[1][2][3]

  • Additive: Add 1-5% Trifluoroacetic Acid (TFA) or Acetic Acid (AcOH) to the neat solvent before adding the peptide.[1]

    • Note: For LC-MS, use Formic Acid if TFA ion suppression is a concern.[1]

  • Procedure:

    • Add 50 µL of acidified solvent to 1 mg peptide.[1]

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes (water bath, <30°C).

    • Dilute slowly with your target solvent (e.g., ACN or Water).[1]

Method B: The "Chaotropic Disruption" (For Stubborn Aggregates)

Best for: High-concentration stocks (>10 mg/mL) or when acid is not permitted.[1]

Mechanism: Lithium salts act as "inorganic chaotropes," disrupting intermolecular hydrogen bonds between peptide backbones (Ala-Ala interactions) and coordinating with the peptide bonds to induce solubility.[1]

  • Solvent: DMF (Dimethylformamide).[1][3][4]

  • Additive: 5% (w/v) Lithium Chloride (LiCl) .

  • Procedure:

    • Prepare a stock of 5% LiCl in dry DMF.[1]

    • Add peptide to this solution.[1][2]

    • Warm gently to 40°C if necessary.

Method C: The "Fluorinated Switch" (The Nuclear Option)

Best for: Re-dissolving "crashed out" gels or preparing samples for NMR/CD.

Mechanism: Hexafluoroisopropanol (HFIP) is a potent hydrogen-bond donor that solvates the peptide backbone and breaks β-sheet-like aggregation, which Histidine peptides can sometimes form.[1]

  • Solvent: HFIP (100%).

  • Procedure:

    • Dissolve peptide in pure HFIP (solubility is usually >50 mg/mL).[1]

    • Once dissolved, dilute with your target solvent (e.g., DCM, Water).

    • Warning: HFIP is volatile and expensive; use only if Methods A/B fail.[1]

Part 3: Troubleshooting Decision Tree

The following logic flow guides you through the specific steps based on your observation.

PeptideSolubility Start Start: H-Ala-His-Ala-OH Insoluble in Organic Solvent CheckForm Check Salt Form: Is it Free Base or TFA Salt? Start->CheckForm IsTFA TFA Salt CheckForm->IsTFA It is Salt IsFree Free Base / Unknown CheckForm->IsFree It is Free Base SolventCheck Target Solvent? IsTFA->SolventCheck IsFree->SolventCheck DMSO_DMF DMSO / DMF SolventCheck->DMSO_DMF ACN_DCM ACN / DCM / CHCl3 SolventCheck->ACN_DCM ActionAcid Add 1-2 eq. TFA or 5% Acetic Acid DMSO_DMF->ActionAcid Standard Protocol ActionBase Add 1-2 eq. DIEA (Only for coupling reactions) ACN_DCM->ActionBase If Basic conditions needed ActionChaotrope Use DMF + 5% LiCl or HFIP ACN_DCM->ActionChaotrope If 'Gelling' Success Solubilized ActionAcid->Success ActionBase->Success ActionChaotrope->Success

Caption: Decision matrix for solubilizing zwitterionic tripeptides. Blue indicates start, Green indicates standard success paths, Red indicates aggressive solvent intervention.

Part 4: Frequently Asked Questions (FAQ)

Q1: I am trying to run an HPLC, but the peptide precipitates when I inject it. Why?

  • A: This is likely a "Solvent Shock."[1] If you dissolved the peptide in 100% DMSO and injected it into a mobile phase with high water content (buffer), the hydrophobic alanine residues might drive precipitation if the pH is near the pI (7.9).

  • Fix: Dissolve the peptide in the starting mobile phase (e.g., 95% Water / 5% ACN + 0.1% TFA). If it must be DMSO, limit the injection volume to <10 µL.

Q2: Can I use sonication?

  • A: Yes, but monitor temperature. Histidine is susceptible to oxidation (though less so than Met/Cys) and racemization at high temperatures.[1] Sonicate in short bursts (10s on, 10s off) using an ice-water bath to keep the solution cool.

Q3: Why not just use water?

  • A: H-Ala-His-Ala-OH is highly water-soluble.[1] However, for organic synthesis (e.g., coupling to a resin or another molecule) or specific assays, water is often a contaminant. If you can use water, simply dissolve in 0.1% Aqueous TFA, then dilute into your organic solvent (up to the miscibility limit).

Q4: Does the Histidine side chain affect solubility?

  • A: Yes. The imidazole group (

    
    ) means that at pH < 6, the peptide gains an extra positive charge, significantly boosting solubility. At pH > 6.5, the imidazole is neutral, reducing the peptide's polarity and making it more prone to aggregation in organics. Always keep the pH < 5 for best solubility. 
    

References

  • Bachem. (2021). Peptide Solubility Guidelines. Bachem AG.[1]

  • Thermo Fisher Scientific. (n.d.).[1] Amino Acid Physical Properties & Hydrophobicity Tables. Thermo Fisher Scientific.[1]

  • Narita, M., et al. (1988).[1] The Solubility of Peptide Intermediates in Organic Solvents.[5][6] Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan. [1]

  • PubChem. (2025).[1][7] Compound Summary: Ala-His (CID 9837455).[1] National Library of Medicine.[1] [1]

  • LifeTein. (n.d.).[1] Peptide Solubility and Handling Guidelines. LifeTein.

Sources

Troubleshooting

Technical Support Center: LC-MS Profiling of H-Ala-His-Ala-OH Degradation

Status: Operational Ticket Topic: Identification of degradation products for H-Ala-His-Ala-OH (AHA) Assigned Specialist: Senior Application Scientist Executive Summary You are analyzing H-Ala-His-Ala-OH (AHA) , a hydroph...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Identification of degradation products for H-Ala-His-Ala-OH (AHA) Assigned Specialist: Senior Application Scientist

Executive Summary

You are analyzing H-Ala-His-Ala-OH (AHA) , a hydrophilic, zwitterionic tripeptide. Unlike hydrophobic peptides that behave predictably on C18 columns, AHA presents unique challenges due to its high polarity and the reactivity of its Histidine residue.

Successful identification of its degradation products requires distinguishing between three distinct mechanisms:

  • Cyclization: Formation of Diketopiperazines (DKP).

  • Oxidation: Reactive Oxygen Species (ROS) attack on the Imidazole ring.

  • Hydrolysis: Backbone cleavage.

This guide provides the exact mass shifts, chromatographic strategies, and troubleshooting workflows required to validate these products.

Module 1: The Degradation Map (What to Look For)

Before injecting samples, you must know the theoretical m/z values of potential degradants. The Histidine residue is the "hotspot" for oxidation, while the N-terminal sequence drives cyclization.

Degradation Pathways Diagram

AHA_Degradation Parent Parent: H-Ala-His-Ala-OH [M+H]+: 298.16 Hydrolysis Hydrolysis (Acid/Base/Enzymatic) Parent->Hydrolysis Oxidation Oxidation (+16 Da) Parent->Oxidation Cyclization Cyclization (DKP Formation) Parent->Cyclization AlaHis H-Ala-His-OH [M+H]+: 227.12 Hydrolysis->AlaHis HisAla H-His-Ala-OH [M+H]+: 227.12 Hydrolysis->HisAla FreeAla Free Alanine [M+H]+: 90.06 Hydrolysis->FreeAla FreeHis Free Histidine [M+H]+: 156.08 Hydrolysis->FreeHis OxoHis 2-Oxo-His-Analog [M+H]+: 314.16 Oxidation->OxoHis +O (ROS attack) DKP Cyclo(Ala-His) [M+H]+: 209.10 Cyclization->DKP N-term attack on His C=O CleavedAla C-Term Ala Cleavage [M+H]+: 90.06 Cyclization->CleavedAla Byproduct

Figure 1: Mechanistic pathways for H-Ala-His-Ala-OH degradation. Note that DKP formation results in the cleavage of the C-terminal Alanine.

Mass Shift Reference Table
Product IdentityMechanismTheoretical Monoisotopic Mass (Da)[M+H]⁺ (m/z)Mass Shift (Δ)
H-Ala-His-Ala-OH Parent 297.1546 298.1619 0
2-Oxo-AHAOxidation (+O)313.1495314.1568+15.99
Cyclo(Ala-His)DKP Formation208.0960209.1033-89.06 (loss of Ala)
H-Ala-His-OHHydrolysis226.1175227.1248-71.04 (loss of Ala)
H-His-Ala-OHHydrolysis226.1175227.1248-71.04 (loss of Ala)
Free HistidineHydrolysis155.0695156.0768N/A
Free AlanineHydrolysis89.047790.0550N/A

Module 2: Method Development (The "Pre-Run" Check)

Crucial Warning: Do not use a standard C18 gradient for this molecule without modification. H-Ala-His-Ala-OH is highly polar. On a generic C18 column, it will likely elute in the void volume (t0) , causing ion suppression and preventing the separation of degradation products (especially the hydrophilic oxidative products).

Recommended Protocol: HILIC-MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for small, polar peptides.

1. Column Selection:

  • Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Amide-based. These interact strongly with the charged Histidine and N/C-termini.

  • Why? Zwitterionic phases provide a water-enriched layer on the surface, allowing partition chromatography that separates the parent from the slightly more polar oxidized forms.

2. Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate or Ammonium Formate (pH 3.5 - 5.0) in Water.[1][2][3]

  • Solvent B: Acetonitrile (ACN).

  • Gradient: Start High Organic (e.g., 90% B)

    
     Low Organic (e.g., 50% B).
    
    • Note: This is the reverse of a C18 gradient.

3. MS Settings (ESI+):

  • Polarity: Positive Mode (Protonation of His imidazole and N-term amine).

  • Source Temp: 300°C - 350°C (Ensure complete desolvation).

  • Capillary Voltage: 3.0 - 3.5 kV.

Module 3: Troubleshooting & FAQs

Q1: I see a peak at m/z 280.15 ([M-18]). Is this the DKP product?

Diagnosis: Likely No . Explanation: A loss of 18 Da ([M-H₂O]) is often an in-source fragmentation artifact where the parent molecule loses water due to high heat in the ESI source. Validation Test:

  • Check Retention Time: Does the 280 peak co-elute perfectly with the 298 parent peak?

    • Yes: It is an in-source artifact.

    • No: It is a real degradation product (likely a cyclic dehydration product, though true DKP formation in this tripeptide usually ejects the C-terminal Alanine, resulting in m/z 209, not 280).

  • Lower Source Temp: Reduce source temperature by 50°C. If the 280 signal drops relative to the parent, it is in-source water loss.

Q2: How do I distinguish between H-Ala-His-OH and H-His-Ala-OH? They have the same mass (227.12).

Diagnosis: Isobaric Hydrolysis Products. Strategy: You must rely on MS/MS fragmentation (MS2) .

  • Isolate m/z 227.12.

  • Fragment (CID/HCD).

  • Analyze b-ions and y-ions:

    • H-Ala-His-OH: Expect a strong y1 ion for Histidine (m/z ~156) and b1 ion for Alanine (m/z ~72).

    • H-His-Ala-OH: Expect a strong y1 ion for Alanine (m/z ~90) and b1 ion for Histidine (m/z ~138).

Q3: My oxidized peak (+16 Da) is very broad or splitting. Why?

Diagnosis: Isomeric Oxidation Products. Explanation: Histidine oxidation (via ROS) produces 2-oxo-histidine .[2][4] However, the oxidation can occur at different nitrogen positions on the imidazole ring or lead to ring-opening products. Action:

  • Do not integrate as a single blob.

  • Use a slower gradient ramp to attempt separation of the 2-oxo isomers.

  • Verify the mass shift is exactly +15.9949 Da (O addition). If it is +14 Da, it may be a different pathway (e.g., carbonylation).

Module 4: Validating DKP Formation (The "Cyclization" Check)

Diketopiperazine (DKP) formation is a specific risk for peptides with Gly, Pro, or Ala at the N-terminus. For H-Ala-His-Ala-OH, the N-terminal amine attacks the carbonyl of the Histidine residue.

The Mechanism:



The Analytical Signature:

  • Disappearance of Parent: m/z 298 decreases.

  • Appearance of DKP: Look for m/z209.10 (Cyclo-Ala-His).

  • Appearance of Free Ala: Look for m/z90.06 (elutes near void in RP, retained in HILIC).

Visual Workflow for DKP Confirmation:

DKP_Validation Start Suspected DKP Peak (m/z 209.10) Step1 Check MS/MS of 209.10 Start->Step1 Decision Fragment Ions Observed? Step1->Decision ResultYes Immonium Ion of His (110.07) + Immonium Ion of Ala (44.05) Decision->ResultYes Yes ResultNo Inconclusive / Noise Decision->ResultNo No Confirmation CONFIRMED DKP: Cyclo(Ala-His) ResultYes->Confirmation

Figure 2: Decision tree for confirming Diketopiperazine (DKP) presence via MS/MS fragmentation.

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation. Link

  • Schöneich, C. (2009). Histidine oxidation in proteins and peptides: characterization by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. Link

  • Thermo Fisher Scientific. (2022). HILIC Separations Technical Guide.[5]Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Chemical Shift Assignment of H-Ala-His-Ala-OH

In the landscape of peptide and protein analytics, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating three-dimensional structure and dynamics in solution.[1][2] For researchers in dr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide and protein analytics, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating three-dimensional structure and dynamics in solution.[1][2] For researchers in drug development and biochemistry, mastering the art of NMR spectral assignment is a foundational skill. This guide provides an in-depth, experience-driven comparison of methodologies for the complete ¹H NMR chemical shift assignment of the tripeptide H-Ala-His-Ala-OH. We will move beyond a simple recitation of steps to explore the underlying principles and experimental considerations that ensure accurate and robust assignments.

The Challenge: Unambiguous Assignment of a pH-Sensitive Tripeptide

The tripeptide H-Ala-His-Ala-OH presents a classic yet insightful case study for NMR assignment. While the two alanine residues offer straightforward spin systems, the central histidine residue introduces a layer of complexity due to the pH-dependent chemical shifts of its imidazole ring protons.[3][4][5] The pKa of the histidine side chain is approximately 6, meaning that minor fluctuations in the sample's pH can significantly alter the chemical environment and, consequently, the observed chemical shifts of the C2-H and C4-H protons.[3] This guide will address this challenge head-on, providing a framework for controlling and leveraging this pH sensitivity.

Experimental Design: A Multi-pronged Approach

A robust assignment strategy for H-Ala-His-Ala-OH relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The causality behind our experimental choices is as follows:

  • 1D ¹H NMR: This is the foundational experiment, providing an overview of all proton signals. While significant overlap can occur even in a small peptide, it offers initial insights into the number and types of protons present.[6]

  • 2D TOCSY (Total Correlation Spectroscopy): This is the workhorse for identifying individual amino acid spin systems.[6][7] A TOCSY experiment reveals correlations between all protons within a coupled spin network, allowing for the unambiguous identification of the complete proton sets for each alanine and the histidine residue.[7]

  • 2D COSY (Correlation Spectroscopy): The COSY experiment is crucial for identifying protons that are directly coupled (typically through three bonds).[6][7][8] This is particularly useful for confirming the connectivity between the α-proton and β-protons within each amino acid residue.

Sample Preparation: The Critical First Step

The quality of your NMR data is intrinsically linked to the quality of your sample. For H-Ala-His-Ala-OH, the following considerations are paramount:

  • Solvent: Deuterium oxide (D₂O) is the solvent of choice.[9][10] It is essential for observing the non-exchangeable protons of the peptide without the overwhelming signal of water. The use of D₂O will result in the exchange of the amide and carboxylic acid protons with deuterium, rendering them invisible in the ¹H NMR spectrum.[11]

  • pH Control: Given the sensitivity of the histidine imidazole protons to pH, it is crucial to control the pH of the D₂O solution.[3][4][12] Preparing a buffered D₂O solution (e.g., with phosphate buffer) at a defined pD (the pH equivalent in D₂O) is highly recommended. For this guide, we will consider a pD of 5.5, which is below the pKa of the histidine side chain, ensuring it is predominantly in its protonated state.

  • Concentration: A sample concentration of 1-5 mM is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer.

Experimental Workflow: From Sample to Assignment

The following diagram illustrates the logical workflow for the complete ¹H NMR assignment of H-Ala-His-Ala-OH.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Final Output prep Dissolve H-Ala-His-Ala-OH in buffered D2O (pD 5.5) acq_1d 1D 1H NMR prep->acq_1d acq_cosy 2D COSY acq_1d->acq_cosy acq_tocsy 2D TOCSY acq_cosy->acq_tocsy process Fourier Transform & Phase Correction acq_tocsy->process identify_spin Identify Spin Systems (TOCSY) process->identify_spin confirm_conn Confirm J-coupling (COSY) identify_spin->confirm_conn assign_chem Assign Chemical Shifts confirm_conn->assign_chem output Chemical Shift Table assign_chem->output

Caption: Workflow for the 1H NMR assignment of H-Ala-His-Ala-OH.

Step-by-Step Experimental Protocol

  • Sample Preparation:

    • Prepare a 100 mM phosphate buffer in D₂O. Adjust the pD to 5.5 using DCl or NaOD.

    • Dissolve H-Ala-His-Ala-OH in the buffered D₂O to a final concentration of 5 mM.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition: (Assuming a 500 MHz spectrometer)

    • 1D ¹H NMR:

      • Acquire a standard 1D ¹H spectrum with water suppression.

      • Typical parameters: 16 scans, 2s relaxation delay.

    • 2D TOCSY:

      • Acquire a phase-sensitive TOCSY spectrum.

      • Use a mixing time of 80 ms to ensure magnetization transfer throughout the spin systems.

      • Acquire 2048 points in the direct dimension and 256 increments in the indirect dimension.

    • 2D COSY:

      • Acquire a phase-sensitive COSY spectrum.

      • Acquire 2048 points in the direct dimension and 256 increments in the indirect dimension.

  • Data Processing:

    • Apply a squared sine-bell window function to both dimensions of the 2D spectra.

    • Perform Fourier transformation and phase correction.

    • Reference the spectra to an internal standard or to the residual water signal.

Data Interpretation and Assignment

The assignment process begins with the identification of the individual amino acid spin systems in the TOCSY spectrum.

  • Alanine (Ala): The alanine spin system is characterized by a cross-peak between the α-proton (Hα) and the methyl protons (Hβ). This will appear as a single cross-peak in the TOCSY spectrum corresponding to the Hα-Hβ correlation. The COSY spectrum will confirm this direct three-bond coupling.

  • Histidine (His): The histidine spin system is more complex. The TOCSY spectrum will show correlations between the Hα, Hβ, and the imidazole ring protons (Hδ2 and Hε1). At a pD of 5.5, the imidazole ring is protonated, and the chemical shifts of Hδ2 and Hε1 are expected to be in the aromatic region of the spectrum.

The following diagram illustrates the expected COSY correlations for an alanine residue.

G H_alpha H_beta H_alpha->H_beta 3J(HH)

Caption: COSY correlations for an Alanine residue.

Once the spin systems for the two alanines and the one histidine are identified, the next step is to sequentially connect them. This is typically achieved using Nuclear Overhauser Effect (NOE) data from a NOESY or ROESY experiment, which is beyond the scope of this through-bond assignment guide. However, for a simple tripeptide, the identity of the N-terminal and C-terminal alanines can often be inferred from subtle differences in their chemical shifts.

Expected Chemical Shift Assignments

The following table summarizes the expected ¹H NMR chemical shift ranges for H-Ala-His-Ala-OH in D₂O at pD 5.5. These are literature-based values and may vary slightly depending on the exact experimental conditions.[13][14][15][16]

ResidueProtonExpected Chemical Shift (ppm)Multiplicity
N-terminal Ala ~4.1Quartet
~1.5Doublet
His ~4.7Triplet
~3.2Multiplet
Hδ2~7.2Singlet
Hε1~8.5Singlet
C-terminal Ala ~4.0Quartet
~1.4Doublet

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The combination of TOCSY and COSY experiments provides a robust cross-check for the assignments. The TOCSY experiment identifies all protons belonging to a single amino acid, while the COSY confirms the direct connectivities. Any inconsistencies between the two datasets would immediately flag a potential misassignment. Furthermore, comparison of the experimentally determined chemical shifts with established literature values for peptides provides an additional layer of validation.[13]

Expertise & Experience: Navigating Potential Pitfalls

  • pH Stability: It is imperative to re-check the pD of your sample after dissolution of the peptide, as the peptide itself can slightly alter the pD.

  • Signal Overlap: In more complex peptides, significant overlap in the α-proton region can occur.[6] Running the experiments at a different temperature can sometimes resolve these overlapping signals.

  • Histidine Tautomers: At pH values close to its pKa, histidine can exist in two neutral tautomeric forms, which can lead to line broadening or the appearance of multiple sets of signals.[3] Working at a pD well below the pKa, as suggested, minimizes this issue.

This guide provides a comprehensive framework for the ¹H NMR chemical shift assignment of H-Ala-His-Ala-OH. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can confidently and accurately elucidate the proton chemical shifts of this and other small peptides, laying the groundwork for more advanced structural and dynamic studies.

References

  • Hong, M. (2011).
  • Zerbe, O., & Bader, B. (n.d.). peptide nmr.
  • Vogeli, B. (2024, August 5). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. Journal of the American Chemical Society.
  • Stelzer, A. C., et al. (2019, July 19).
  • ResearchGate. (n.d.). a) Strategy used for assignment of peptides of unknown sequence . b)...
  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • NMIMS Pharmacy. (n.d.).
  • Wang, J., et al. (n.d.). NMR Detection of pH-Dependent Histidine-Water Proton Exchange Reveals the Conduction Mechanism of a Transmembrane Proton Channel. PMC.
  • Hagan, W. J., Jr., et al. (n.d.).
  • Michaelis, D. J., et al. (2024, February 29). Raw NMR Data for Tripeptides. BYU ScholarsArchive.
  • ResearchGate. (n.d.). ¹H NMR signals for alanine, lysine, ornithine and histidine. Black...
  • Andersson, M., et al. (2019, January 23). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy.
  • KPWu's group research site. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Ash, E. L., et al. (n.d.). Unusual 1H NMR chemical shifts support (His)
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • University of Potsdam. (n.d.). Chemical shifts.
  • B-H., C., et al. (2019, September 3). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. PubMed.
  • Lodewyk, M. W., et al. (2023, March 7). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H.
  • University of Regensburg. (n.d.). H NMR Spectroscopy.
  • ResearchGate. (n.d.). 1 H NMR Assignments, Chemical Shifts (δ, ppm)
  • Springer Nature Experiments. (n.d.). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy.
  • ResearchGate. (n.d.). One-dimensional 1 H NMR titration experiments of the Trp-rich peptide...
  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).

Sources

Comparative

Beyond Chromatographic Purity: Validating H-Ala-His-Ala-OH Composition via Elemental Analysis

Executive Summary: The Peptide Purity Paradox[1] In peptide synthesis, a common fallacy is equating Chromatographic Purity (HPLC area %) with Net Peptide Content (NPC). While High-Performance Liquid Chromatography (HPLC)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Peptide Purity Paradox[1]

In peptide synthesis, a common fallacy is equating Chromatographic Purity (HPLC area %) with Net Peptide Content (NPC). While High-Performance Liquid Chromatography (HPLC) excels at identifying peptide-related impurities (deletion sequences, diastereomers), it is blind to "invisible" contaminants: water, residual solvents, and counter-ions (trifluoroacetate, acetate, or chloride).

For the tripeptide H-Ala-His-Ala-OH (AHA), a zwitterionic molecule often used in metal-binding studies and enzymatic assays, these invisible impurities can account for 10–30% of the solid mass. Relying solely on HPLC can lead to gross errors in molar concentration calculations, ruining kinetic parameters or binding constants.

This guide objectively compares Elemental Analysis (CHN) against HPLC and quantitative NMR (qNMR) as the definitive method for validating the bulk composition of H-Ala-His-Ala-OH.

Technical Profile: H-Ala-His-Ala-OH[2]

Before validation, we must establish the theoretical baseline.

  • Sequence: Alanine-Histidine-Alanine

  • Chemical Formula:

    
    
    
  • Molecular Weight: 297.31 g/mol

  • Physicochemical Challenge: The Histidine imidazole ring (

    
    ) acts as a "sponge" for acids used during cleavage (e.g., TFA), forming stable salts that are difficult to lyophilize away.
    
Theoretical Elemental Composition (Anhydrous, Free Base)
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1212.011144.1348.48%
Hydrogen (H) 191.00819.156.44%
Nitrogen (N) 514.00770.0423.56%
Oxygen (O) 415.99964.0021.52%

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table contrasts the three primary validation methodologies. Note that EA is the only method that provides a direct readout of the carbon-to-nitrogen ratio, which is the most sensitive indicator of salt formation.

Table 1: Methodological Comparison
FeatureElemental Analysis (CHN) HPLC-UV (Reverse Phase) qNMR (Quantitative NMR)
Primary Output Bulk elemental mass % (C, H, N)Relative abundance of chromophoresAbsolute molar quantification
Detects Water? Indirectly (via H and mass balance)No Yes (if solvent suppression is managed)
Detects Salts (TFA)? Yes (via C/N ratio shift)No (elutes in void volume)Yes (via

or

NMR)
Sample Requirement 1–3 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Precision

absolute
High for related impuritiesHigh, depends on internal standard
Best Use Case Net Peptide Content & Salt Stoichiometry Purity (Peptide vs. Peptide impurities)Absolute quantification without reference standard

Experimental Protocol: Validating H-Ala-His-Ala-OH

The Workflow

The following diagram illustrates the logical flow for validating peptide composition.

PeptideValidation Synthesis Solid Phase Synthesis (H-Ala-His-Ala-OH) Lyophilization Lyophilization (Freeze Drying) Synthesis->Lyophilization HPLC HPLC-UV Analysis (Check Purity >98%) Lyophilization->HPLC Weighing Micro-Weighing (High Precision) HPLC->Weighing If Purity Pass Combustion Combustion (900°C) Reduction to N2/CO2/H2O Weighing->Combustion DataAnalysis Data Fitting (Solve for Salt/Water) Combustion->DataAnalysis

Figure 1: The validation workflow moves from synthesis to chromatographic check, and finally to elemental combustion for bulk composition analysis.

Step-by-Step Methodology (CHN Analysis)

Prerequisites:

  • Microbalance (readability 0.001 mg).

  • Elemental Analyzer (e.g., Elementar vario, PerkinElmer 2400).

  • Desiccator with

    
    .
    

Step 1: Sample Conditioning (Critical) Peptides like H-Ala-His-Ala-OH are hygroscopic.

  • Action: Dry the sample in a vacuum desiccator over

    
     for at least 24 hours at room temperature.
    
  • Why: Removes loosely bound surface water that distorts Hydrogen values.

Step 2: Weighing

  • Action: Weigh 1.5–2.5 mg of the peptide into a tin capsule. Fold the capsule hermetically to exclude atmospheric nitrogen.

  • Validation: Weigh a standard (e.g., Acetanilide) before the sample to verify the calibration factor (K-factor).

Step 3: Combustion

  • Action: Combust at >900°C in an oxygen-rich environment.

  • Mechanism:

    • 
       (after reduction of NOx)
      
  • Detection: Thermal Conductivity Detector (TCD).

Case Study: Interpreting the Data

This section demonstrates how to mathematically resolve the "Purity Paradox" using real-world data simulation.

Scenario: You synthesized H-Ala-His-Ala-OH using TFA cleavage. HPLC Result: 99.2% purity (Area %). Visual Appearance: Fluffy white powder.

The "Failed" Raw Data

You run CHN analysis and get these results:

ElementTheoretical (Free Base)Experimental (Found)Difference
Carbon 48.48%36.50% -11.98%
Nitrogen 23.56%14.80% -8.76%
Hydrogen 6.44%4.10% -2.34%

Interpretation: The experimental values are drastically lower than the theoretical free base. This indicates the sample is heavily "diluted" by non-nitrogenous mass (TFA and Water).

The Correction (Iterative Fitting)

We must solve for the formula:


.

Logic:

  • Nitrogen is the Anchor: Nitrogen comes only from the peptide.[1] We use the N value to calculate the Net Peptide Content (NPC).

    • Ratio:

      
      .
      
    • Insight: The sample is only ~63% peptide by weight.

  • Carbon Mismatch: If it were just water, C and N would drop proportionally. If C drops less than N (or the C/N ratio changes), carbon-containing salts (TFA, Acetate) are present.

    • TFA Formula:

      
      . It adds Carbon but no Nitrogen.
      
  • Calculation:

    • Assume 2.0 equivalents of TFA (due to His + N-terminus).

    • Assume residual water.

Refined Formula:



  • MW Calculation:

    • Peptide: 297.31

    • 2 x TFA: 228.06

    • 3 x H2O: 54.04

    • Total MW: 579.41

  • New Theoretical %:

    • C:

      
      
      
    • N:

      
      
      

Wait, the fit is still off. This requires an iterative solver or a spreadsheet to match


 and 

to the experimental data.
Troubleshooting Logic Tree

Use this diagram to interpret your specific deviations.

InterpretationLogic Start Compare Found vs. Theory LowN Nitrogen is Low Start->LowN CheckC Check Carbon/Nitrogen Ratio LowN->CheckC HighCN C/N Ratio > Theory (Excess Carbon) CheckC->HighCN Yes LowCN C/N Ratio = Theory (Proportional Drop) CheckC->LowCN No TFA Presence of TFA/Acetate (Calculate Salt Stoichiometry) HighCN->TFA Water Presence of Water/Inorganic Salts (Calculate Hydration) LowCN->Water

Figure 2: Decision tree for interpreting Elemental Analysis discrepancies.

Conclusion

Validating H-Ala-His-Ala-OH requires a multi-modal approach. While HPLC confirms that the peptide bonds were formed correctly, Elemental Analysis is the only scalable method to determine the Net Peptide Content and salt stoichiometry without the need for expensive deuterated solvents required by qNMR.

Final Recommendation: For a robust Certificate of Analysis (CoA) for H-Ala-His-Ala-OH:

  • HPLC: To prove identity and lack of side-products (>98%).

  • MS: To confirm molecular weight (297.3 Da).

  • Elemental Analysis: To report the actual formula (e.g., Peptide

    
     1.8 TFA 
    
    
    
    2 H2O) and Net Peptide Content.

References

  • United States Pharmacopeia (USP). General Chapter <1057> Biotechnology-Derived Articles - Total Protein Assay. USP-NF. Link

  • International Conference on Harmonisation (ICH). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. 1999. Link

  • Houde, D., et al. "Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS." Analytical and Bioanalytical Chemistry, 2018. Link

  • Bachem. Peptide Trends: Net Peptide Content vs. Chromatographic Purity. Technical Note. Link

  • Sigma-Aldrich. Amino Acid Analysis and Elemental Analysis for Peptide Quantitation. Technical Guide. Link

Sources

Validation

Comparative Analysis: Discriminating H-Ala-His-Ala-OH from Sequence Isomers Using Tandem Mass Spectrometry

Executive Summary: The Isobaric Challenge In peptide therapeutics and metabolomics, distinguishing sequence isomers—peptides with identical amino acid composition but different ordering—is a critical analytical challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

In peptide therapeutics and metabolomics, distinguishing sequence isomers—peptides with identical amino acid composition but different ordering—is a critical analytical challenge. H-Ala-His-Ala-OH (AHA), H-Ala-Ala-His-OH (AAH), and H-His-Ala-Ala-OH (HAA) share an identical molecular formula (


) and monoisotopic precursor mass (

Da).

Standard MS1 analysis cannot distinguish these species. Differentiation requires Tandem Mass Spectrometry (MS/MS) using Collision-Induced Dissociation (CID) to generate sequence-specific fragment ions (


 and 

series).[1] This guide outlines a deterministic workflow to unambiguously identify AHA against its isomers, grounded in the Mobile Proton Model and residue-specific fragmentation logic.
Mechanistic Basis: The Histidine Effect[2]

To interpret the spectra accurately, one must understand the influence of the Histidine residue.

2.1 The Mobile Proton Model (MPM)

Unlike aliphatic residues (Alanine), Histidine possesses a basic imidazole side chain (


). In singly charged precursors (

), the ionizing proton is often sequestered at the imidazole ring.
  • Sequestration: This "locking" of the proton raises the activation energy required for backbone fragmentation, as the proton must migrate to the amide backbone to initiate cleavage (the Mobile Proton Model).

  • Fragmentation Consequence: You will often observe "selective" cleavage C-terminal to the Histidine residue or enhanced formation of Histidine immonium ions (

    
     110) depending on the collision energy applied [1, 2].
    
2.2 Nomenclature Standards

We utilize the Roepstorff-Fohlman nomenclature:

  • 
     ions:  N-terminal fragments (Acylium ions).
    
  • 
     ions:  C-terminal fragments (Truncated peptide with C-term intact).[2]
    
  • Immonium ions: Internal amino acid fragments (e.g., His = 110.07, Ala = 44.05). Note: These confirm composition but not sequence order.

Comparative Breakdown: Theoretical Fragmentation

The differentiation relies on calculating the unique


 and 

ions for each isomer.
  • Ala (A) Residue Mass: 71.04 Da

  • His (H) Residue Mass: 137.06 Da

  • Precursor

    
    :  ~298.15 Da
    
Table 1: Diagnostic Ion Series (

)
Ion TypeH-Ala-His-Ala-OH (AHA) H-Ala-Ala-His-OH (AAH) H-His-Ala-Ala-OH (HAA) Diagnostic Logic

209.1 (Ala-His)143.1 (Ala-Ala)209.1 (His-Ala)

143 is unique to AAH .

227.1 (His-Ala)227.1 (Ala-His)161.1 (Ala-Ala)

161 is unique to HAA .

90.0 (Ala)156.1 (His)90.0 (Ala)

is often low intensity;

is more reliable.

72.0 (Ala)72.0 (Ala)138.1 (His)*

ions are unstable and often degrade to immonium ions (

).

Critical Observation:

  • AAH is immediately distinct due to the

    
     ion at 143 .
    
  • AHA and HAA share the

    
     mass (209), as (Ala+His) and (His+Ala) are isobaric in low-resolution MS.
    
  • The Smoking Gun: The

    
     ion  distinguishes AHA (227) from HAA (161).
    
Visualization: Decision Tree & Workflow

The following diagram illustrates the logical flow for distinguishing the isomers based on the data in Table 1.

PeptideID Start Precursor Ion Selection [M+H]+ = 298.15 m/z Frag Perform MS/MS (CID) Collision Energy: 20-35 eV Start->Frag Check_b2 Check for b2 ion at m/z 143.1 Frag->Check_b2 Is_AAH Identity: H-Ala-Ala-His-OH (AAH) Check_b2->Is_AAH Present Check_y2 Check for y2 ion at m/z 161.1 Check_b2->Check_y2 Absent Is_HAA Identity: H-His-Ala-Ala-OH (HAA) Check_y2->Is_HAA Present Check_Combo Check for Co-occurrence: b2 (209.1) AND y2 (227.1) Check_y2->Check_Combo Absent Is_AHA Identity: H-Ala-His-Ala-OH (AHA) Check_Combo->Is_AHA Present Ambiguous Ambiguous/Mixture Re-optimize CE or check LC RT Check_Combo->Ambiguous Absent

Figure 1: Deterministic logic flow for assigning sequence identity to isobaric tripeptides (MW 297) containing 2 Alanines and 1 Histidine.

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

5.1 Sample Preparation
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures protonation (

      
      ). Methanol assists desolvation.
      
  • Concentration: 1-10 µM. Avoid saturation to prevent space-charge effects in ion traps.

5.2 Mass Spectrometry Parameters (Direct Infusion)
  • Ionization: ESI Positive Mode.

  • Isolation Window: 1.0 Da (Narrow window prevents co-isolation of isotopes or contaminants).

  • Collision Energy (CE): Stepped CE (e.g., 20, 30, 40 eV) .

    • Reasoning: Histidine-containing peptides often have variable fragmentation efficiencies due to the Mobile Proton effect.[2] Stepping the energy ensures you capture both the fragile

      
       ions and the more stable 
      
      
      
      ions [3].
5.3 Data Interpretation Steps
  • Verify Precursor: Confirm parent ion at ~298.15.

  • Scan for 143.1 (

    
    ):  If dominant, sample is AAH .
    
  • Scan for 161.1 (

    
    ):  If dominant, sample is HAA .
    
  • Scan for 227.1 (

    
    ) + 209.1 (
    
    
    
    ):
    If both exist and 143/161 are absent, sample is AHA .
  • Immonium Check: Presence of

    
     110 (His) confirms the peptide contains Histidine but does not determine sequence.
    
Advanced Validation: Energy-Resolved MS

If the sample is a mixture or signals are ambiguous, perform Energy-Resolved MS (ER-MS) . By plotting the intensity of the survivor precursor ion vs. Collision Energy (Breakdown Curve), you can distinguish isomers based on stability.

  • Hypothesis: The position of the basic Histidine affects the proton mobility.

    • HAA (N-term His): Proton is sequestered at the N-terminus. Fragmentation requires higher energy to mobilize the proton to the C-terminal amide bonds.

    • AHA (Central His): Proton is central; may facilitate cleavage at both adjacent bonds more readily than HAA.

    • AAH (C-term His): Proton sequestered at C-terminus.

Protocol: Ramp CE from 0 to 50 eV in 2 eV increments. Plot the "Survival Yield" (


). The 

(energy where 50% precursor degrades) is a physical constant for that specific isomer structure [4].
References
  • Wysocki, V. H., et al. "Mobile and Localized Protons: A Framework for Understanding Peptide Dissociation." Journal of Mass Spectrometry, vol. 35, no. 12, 2000, pp. 1399-1406.

  • Huang, Y., et al. "A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides." Journal of the American Society for Mass Spectrometry, vol. 16, no. 7, 2005.

  • IonSource. "De Novo Peptide Sequencing: b and y Ions." IonSource.com Tutorials.

  • Harrison, A. G. "Fragmentation of Protonated Oligoalanines: Amide Bond Cleavage and Beyond." Journal of Mass Spectrometry, vol. 37, no. 12, 2002.

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Enzymatic Stability of H-Ala-His-Ala-OH and Its D-Amino Acid Analogs

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of peptide therapeutics, the inherent susceptibility of peptides to enzymatic degradation remains a primary obstacle to clinical t...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics, the inherent susceptibility of peptides to enzymatic degradation remains a primary obstacle to clinical translation.[1][2][3] Their short in-vivo half-life, a direct consequence of rapid proteolysis by a multitude of enzymes, significantly curtails bioavailability and therapeutic efficacy.[4] This guide provides an in-depth technical comparison of the enzymatic stability of the model tripeptide, H-Ala-His-Ala-OH, against its D-amino acid-substituted analogs. We will explore the biochemical principles underpinning these stability differences, present detailed experimental methodologies for their assessment, and offer field-proven insights into designing peptides with enhanced resistance to enzymatic breakdown.

The Fundamental Challenge: Proteolytic Degradation

Peptides introduced into biological systems are immediately confronted by a vast array of proteolytic enzymes, or proteases.[4] These enzymes catalyze the hydrolysis of peptide bonds, breaking down the peptide into smaller, inactive fragments and single amino acids.[5][[“]] This process is a crucial homeostatic mechanism for the body but a formidable barrier for peptide drugs.[7]

Proteases can be broadly classified into:

  • Exopeptidases: These enzymes cleave peptide bonds from the ends of a peptide chain. They include aminopeptidases, which act on the N-terminus, and carboxypeptidases, which target the C-terminus.[5]

  • Endopeptidases: These enzymes, such as trypsin and chymotrypsin, cleave peptide bonds within the peptide sequence, often at specific amino acid residues.[4][5]

The critical vulnerability of natural peptides lies in their composition. They are built from L-amino acids, and the active sites of proteases have evolved with a precise stereospecificity to recognize and bind these L-configurations.[4] This lock-and-key recognition is the basis for their efficient degradation.

Comparative Stability Analysis: H-Ala-His-Ala-OH vs. D-Amino Acid Analogs

The strategic substitution of naturally occurring L-amino acids with their non-natural D-enantiomers is a powerful and widely adopted technique to confer proteolytic resistance.[1][8][9] Because D-amino acids are mirror images of their L-counterparts, they do not fit correctly into the active sites of common proteases, thereby preventing enzymatic cleavage.[10]

Let's consider the tripeptide H-Ala-His-Ala-OH and its potential D-amino acid-substituted analogs:

  • H-(L-Ala)-(L-His)-(L-Ala)-OH (The Native Peptide): This peptide is composed entirely of L-amino acids, making it a prime substrate for enzymatic attack. It is highly susceptible to cleavage by both aminopeptidases at the N-terminal Alanine and carboxypeptidases at the C-terminal Alanine.

  • H-(D-Ala)-(L-His)-(L-Ala)-OH: The incorporation of a D-Alanine at the N-terminus provides robust protection against most aminopeptidases. However, the C-terminus remains vulnerable to carboxypeptidase activity.

  • H-(L-Ala)-(L-His)-(D-Ala)-OH: Conversely, a D-Alanine at the C-terminus effectively shields the peptide from carboxypeptidase degradation, while the N-terminus remains susceptible.

  • H-(L-Ala)-(D-His)-(L-Ala)-OH: Placing a D-amino acid in an internal position can disrupt the peptide's backbone conformation, hindering its recognition by endopeptidases that might otherwise cleave at or near the Histidine residue.

  • H-(D-Ala)-(D-His)-(D-Ala)-OH (Retro-Inverso Analog): A peptide composed entirely of D-amino acids is exceptionally resistant to degradation by the vast majority of proteases.[10]

The expected hierarchy of stability is therefore: (all-D) > (single D-analogs) > (all-L)

Visualizing Enzymatic Action

The following diagram illustrates the points of enzymatic attack on the native L-peptide versus the protection afforded by D-amino acid substitution.

G cluster_0 H-Ala-His-Ala-OH (All L-isomers) cluster_1 D-Amino Acid Analog L_Peptide H-(L-Ala)-(L-His)-(L-Ala)-OH Aminopeptidase Aminopeptidase Cleavage Aminopeptidase->L_Peptide Attacks N-Terminus Carboxypeptidase Carboxypeptidase Cleavage Carboxypeptidase->L_Peptide Attacks C-Terminus D_Peptide H-(D-Ala)-(L-His)-(D-Ala)-OH Aminopeptidase_Resist Aminopeptidase Resistance Aminopeptidase_Resist->D_Peptide Blocked Carboxypeptidase_Resist Carboxypeptidase Resistance Carboxypeptidase_Resist->D_Peptide Blocked G cluster_workflow Serum Stability Assay Workflow Prep 1. Prepare 1mg/mL Peptide Stock Spike 2. Spike into 37°C Human Serum Prep->Spike Incubate 3. Incubate & Collect Time Points (T=0, 5, 15...) Spike->Incubate Quench 4. Quench with Ice-Cold ACN/TFA Incubate->Quench Critical Step Spin 5. Centrifuge to Pellet Proteins Quench->Spin Analyze 6. Analyze Supernatant by HPLC/LC-MS Spin->Analyze Calculate 7. Calculate Half-Life (t½) Analyze->Calculate

Sources

Validation

A Senior Application Scientist's Guide to the Identification of Alanyl-Histidyl-Alanine: A Comparative Analysis of Reference Standards and Analytical Methodologies

For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of synthetic peptides are paramount to ensuring the validity of experimental results and the quality of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of synthetic peptides are paramount to ensuring the validity of experimental results and the quality of therapeutic candidates. Alanyl-Histidyl-Alanine (Ala-His-Ala), a simple tripeptide, serves as an excellent model for discussing the rigorous analytical standards required in modern biochemical research. This guide provides an in-depth comparison of the primary analytical techniques for its identification, grounded in the fundamental principles of scientific integrity and supported by detailed experimental protocols.

A critical challenge in the analysis of novel or less common peptides like Ala-His-Ala is the frequent absence of a commercially available, certified reference material (CRM) from metrological institutions like USP or NIST.[1][2] This guide, therefore, emphasizes a crucial competency for any advanced laboratory: the qualification of a synthesized peptide to serve as a robust, in-house primary reference standard.

Part 1: The Cornerstone of Analysis - Qualifying an In-House Reference Standard

Without a certified standard, the burden of proof falls upon the analyst to meticulously characterize their synthesized peptide. This process, known as "qualification," is not merely a preliminary check but a comprehensive endeavor to establish the material's identity, purity, and content with a high degree of confidence. The modern approach, endorsed by regulatory bodies, employs a mass balance methodology.[1][3] This involves using orthogonal analytical techniques to identify and quantify all significant impurities (e.g., related peptides, residual solvents, water content, counter-ions) and subtracting their sum from 100% to assign a purity value to the principal peptide.[2]

The qualification of an in-house standard is a self-validating system; the convergence of data from multiple, independent analytical methods provides the necessary confidence in its quality.

cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Standard Qualification synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification Preparative RP-HPLC cleavage->purification ms Identity & Mass Confirmation (HRMS) purification->ms Lyophilized Peptide hplc Purity Assessment (UPLC-UV) purification->hplc Lyophilized Peptide nmr Unambiguous Structure (1D/2D NMR) purification->nmr Lyophilized Peptide aaa Amino Acid Composition & Peptide Content purification->aaa Lyophilized Peptide kf Water Content (Karl Fischer) purification->kf Lyophilized Peptide ic Counter-ion Content (Ion Chromatography) purification->ic Lyophilized Peptide mass_balance Mass Balance Calculation (Purity Assignment) ms->mass_balance hplc->mass_balance nmr->mass_balance aaa->mass_balance kf->mass_balance ic->mass_balance documentation Certificate of Analysis (In-house) mass_balance->documentation Qualified Reference Standard

Figure 1. Workflow for Qualifying an In-house Peptide Reference Standard.

Part 2: A Comparative Analysis of Core Identification Techniques

The identification of Alanyl-Histidyl-Alanine relies on a triumvirate of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method provides unique and complementary information, and their collective application is essential for unequivocal characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Quantification

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of a peptide sample.[4] It separates the target peptide from impurities based on hydrophobicity. While not a definitive identification technique on its own, a single, sharp, and symmetrical peak at a consistent retention time provides strong evidence of purity. When benchmarked against the qualified reference standard, it becomes a reliable method for routine identity confirmation and quantification.

The choice of mobile phase, particularly the ion-pairing agent (e.g., trifluoroacetic acid, TFA), is critical. TFA protonates the free amine and carboxyl groups and the imidazole side chain of histidine, sharpening peak shape and improving retention on nonpolar stationary phases like C18.[5]

Mass Spectrometry (MS): The Arbiter of Mass and Sequence

Mass spectrometry is an indispensable tool that provides two crucial pieces of information: the precise molecular weight of the peptide and, through tandem MS (MS/MS), its amino acid sequence.[6] Electrospray ionization (ESI) is the preferred method for peptides, as it is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the accurate determination of the protonated molecular ion [M+H]⁺.

For Ala-His-Ala (Molecular Formula: C₁₂H₁₉N₅O₄, Average Molecular Weight: 297.31 Da), high-resolution mass spectrometry (HRMS) should yield a monoisotopic [M+H]⁺ ion at m/z 298.1510. Collision-induced dissociation (CID) of this precursor ion will generate a predictable ladder of fragment ions (b- and y-ions), confirming the sequence.[7] The primary fragmentation occurs at the peptide bonds.

cluster_peptide N_term H₂N- Ala Ala His His b1 b₁ Ala->b1 Ala2 Ala b2 b₂ His->b2 y2 y₂ His->y2 C_term -COOH y1 y₁ Ala2->y1 start Prepare Sample & Reference Standard (0.5 mg/mL in MPA) inject Inject 5 µL onto UPLC System start->inject separate Gradient Elution (C18 Column) inject->separate detect UV Detection at 215 nm separate->detect analyze Analyze Chromatogram detect->analyze end Confirm Identity (RT) Assess Purity (% Area) analyze->end

Sources

Comparative

verifying peptide sequence of H-Ala-His-Ala-OH using Edman degradation

Methodology: Edman Degradation vs. Mass Spectrometry (MS/MS) Executive Summary: The Tripeptide Challenge Verifying the sequence of short hydrophilic peptides like H-Ala-His-Ala-OH (AHA) presents a unique analytical parad...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Edman Degradation vs. Mass Spectrometry (MS/MS)

Executive Summary: The Tripeptide Challenge

Verifying the sequence of short hydrophilic peptides like H-Ala-His-Ala-OH (AHA) presents a unique analytical paradox. While the molecule is structurally simple, its small size (3 residues) and hydrophilicity (due to Histidine) make it prone to sample washout during standard solid-phase sequencing.

For researchers and drug developers, selecting the right verification method is critical. While Mass Spectrometry (MS) offers speed, Edman Degradation remains the gold standard for de novo sequence confirmation and establishing the "free" status of the N-terminus, provided specific covalent attachment protocols are utilized.

This guide objectively compares these methodologies and details the Covalent Attachment Protocol required to successfully sequence H-Ala-His-Ala-OH without sample loss.

Strategic Analysis: Edman Degradation vs. MS/MS

For a tripeptide like AHA, the choice between Edman and MS depends on the specific data requirement (e.g., GMP release vs. R&D screening).

Comparative Performance Matrix
FeatureEdman DegradationTandem Mass Spectrometry (MS/MS)
Primary Mechanism N-terminal chemical cleavage (PITC)Ionization & Fragmentation (CID/HCD)
Suitability for AHA High (with covalent coupling)High (Fast confirmation)
Isobaric Resolution Excellent (Differentiates Leu/Ile)Low (Requires high-res/special fragmentation)
N-Terminal Analysis Definitive (Confirms free amine)Inferential (Mass shift detection)
Sample Requirement High (1–10 pmol)Low (fmol range)
Throughput Low (1 residue/hour)High (Seconds/sample)
Major Risk for AHA Sample Washout (Loss during extraction)Ion Suppression (His charge effects)
Decision Logic
  • Choose MS/MS if: You need rapid identity confirmation of a synthesized batch where the sequence is already known (database matching).

  • Choose Edman if: You are characterizing a Reference Standard, require proof of N-terminal integrity (absence of acetylation), or need orthogonal validation for regulatory filing (CMC).[1]

Technical Deep Dive: The "Washout" Solution

Standard Edman degradation relies on the peptide adsorbing to a Biobrene-coated glass fiber filter. This fails for H-Ala-His-Ala-OH. The tripeptide is too small and hydrophilic; it will wash away during the ethyl acetate extraction step of the first cycle, leading to a blank chromatogram.

The Solution: Covalent Coupling.[2] To sequence AHA, you must covalently anchor the C-terminal carboxyl group to the sequencing support.

Workflow Visualization

The following diagram illustrates the critical decision pathway and the specific chemistry required for AHA.

Edman_AHA_Workflow Start Sample: H-Ala-His-Ala-OH Decision Is sample < 5 residues? Start->Decision Standard Standard Adsorption (Biobrene Filter) Decision->Standard No Covalent Covalent Coupling Strategy (Arylamine Membrane) Decision->Covalent Yes (<5 AA) Washout FAILURE: Sample Washout (Loss in solvent extraction) Standard->Washout High Risk Activation Carboxyl Activation (EDC + Sulfo-NHS) Covalent->Activation Coupling Anchor via C-Terminus (Amide Bond Formation) Activation->Coupling EdmanCycle Edman Cycle Starts (N-Terminus Free) Coupling->EdmanCycle Cycle1 Cycle 1: PTH-Ala Released (Peptide remains anchored) EdmanCycle->Cycle1 Cycle2 Cycle 2: PTH-His Released Cycle1->Cycle2 Cycle3 Cycle 3: PTH-Ala Released Cycle2->Cycle3

Figure 1: Decision tree for short peptide sequencing.[3] Direct adsorption leads to washout for AHA; covalent coupling is the mandatory corrective action.

Experimental Protocol: Covalent Sequencing of AHA

This protocol utilizes an Arylamine-functionalized PVDF membrane (e.g., Sequelon-AA) or equivalent solid-phase support.

Reagents
  • Support: Arylamine membrane discs.

  • Coupling Agent: water-soluble EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Solvent: MES Buffer (pH 5.0) or 50% Acetonitrile (depending on peptide solubility).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve H-Ala-His-Ala-OH in MES buffer to a concentration of ~50 pmol/µL.

    • Note: Avoid amine-containing buffers (Tris, Glycine) as they will compete for coupling.

  • Activation & Coupling:

    • Place the Arylamine membrane disc onto a clean glass slide.

    • Spot 5–10 µL of the peptide solution onto the disc.

    • Immediately apply 5 µL of fresh EDC solution (10 mg/mL).

    • Incubate at 45°C for 30 minutes in a humidified chamber.

    • Mechanism:[2][4][5][6][7][8][9] The EDC activates the C-terminal carboxyl of the Alanine, forming an O-acylisourea intermediate which reacts with the arylamine on the membrane to form a stable amide bond.

  • Washing:

    • Wash the disc with Methanol and Water to remove excess EDC and non-bound peptide.

    • Self-Validation: Because the peptide is covalently bound, aggressive washing is now safe and ensures no background noise.

  • Sequencing (The Edman Cycle):

    • Load the disc into the reaction cartridge of the sequencer (e.g., Shimadzu PPSQ or ABI Procise).

    • Cycle 1 (N-term Ala): PITC couples to the free amine.[10] Acid cleavage releases ATZ-Ala. The remaining His-Ala-Support stays solid.

    • Cycle 2 (His): PITC couples to His. Cleavage releases ATZ-His.

    • Cycle 3 (C-term Ala): PITC couples to Ala. Cleavage releases ATZ-Ala. The C-terminal carboxyl remains bound to the membrane (yield may drop slightly here).

Data Interpretation & Expected Results

Successful sequencing of H-Ala-His-Ala-OH yields a specific chromatogram pattern.

HPLC Elution Profile (Reverse Phase C18)

The identification is based on Retention Time (RT) comparison against a standard mixture of PTH-amino acids.[6][9]

CycleExpected PeakCharacteristicsPotential Artifacts
1 PTH-Ala Distinct, sharp peak. Early-mid elution.DMPTU (byproduct) may elute nearby; check spectral ratio.
2 PTH-His Critical Step. PTH-His is basic/polar. Elutes differently depending on buffer pH. Often requires specific recognition.If yield is low, check if the coupling step modified the His side chain (rare with EDC).
3 PTH-Ala Reappearance of Ala peak.Signal intensity will be lower than Cycle 1 (Repetitive Yield ~92-95%).
Quantitative Analysis[4]
  • Repetitive Yield (RY): Calculate using the formula:

    
    .
    
  • Lag: You may see a small "Lag" of Ala in Cycle 2 (carryover from Cycle 1). <5% is acceptable.

Troubleshooting & Self-Validation

To ensure the protocol is trustworthy, apply these checks:

  • The "Blank" Check:

    • Run a cycle before loading the sample (or on a blank coupled disc). Ensure no contaminant peaks co-elute with PTH-Ala or PTH-His.

  • Lag Monitoring:

    • If Cycle 2 shows a massive Ala peak (equal to His), cleavage in Cycle 1 was incomplete. Increase the cleavage time or reaction temperature.

  • The Covalent Control:

    • If Cycle 1 is blank, the covalent coupling failed. The peptide washed out.[11] Check EDC freshness and buffer pH.

References

  • Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing and PTH-Amino Acid Analysis.[5][8][9][12] Retrieved from [Link]

  • Aebersold, R., et al. (1988). Covalent attachment of peptides for high sensitivity solid-phase sequence analysis.[2] Analytical Biochemistry. Retrieved from [Link]

  • Grant, G. A., & Crankshaw, M. W. (2002). Identification of PTH-Amino Acids by HPLC.[6][7][8][9][12][13] In Protein Sequencing Protocols (pp. 247-260). Humana Press. Retrieved from [Link]

Sources

Validation

Comparative Guide: Assessing Batch-to-Batch Consistency of Synthetic H-Ala-His-Ala-OH

Executive Summary In the landscape of peptide-based research, the tripeptide H-Ala-His-Ala-OH (AHA) presents a deceptive simplicity. While short, the presence of a central Histidine residue introduces significant chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide-based research, the tripeptide H-Ala-His-Ala-OH (AHA) presents a deceptive simplicity. While short, the presence of a central Histidine residue introduces significant chemical volatility, specifically stereochemical instability (racemization) and variable counter-ion stoichiometry.

This guide objectively compares High-Fidelity (Hi-Fi) Synthetic AHA against Standard Commercial Grade alternatives. Through comparative data and mechanistic analysis, we demonstrate that "purity" (HPLC area %) is an insufficient metric for consistency. True batch-to-batch reproducibility requires the rigorous control of chiral integrity and net peptide content (NPC) .

The Core Challenge: Histidine Racemization[1][2][3][4]

To understand the inconsistency in standard AHA batches, one must understand the chemistry of the Histidine imidazole ring. During the coupling of the N-terminal Alanine to the Histidine-Alanine resin (in SPPS), the imidazole group can act as an intramolecular base, abstracting the


-proton and leading to the formation of the D-Histidine epimer (H-Ala-D-His-Ala-OH).

Standard synthesis often yields 0.5% to 5.0% D-His impurity, which co-elutes with the L-isomer on standard C18 HPLC columns, rendering it "invisible" on a Certificate of Analysis (CoA) but biologically distinct.

Visualization: The Racemization Mechanism

The following diagram details the mechanistic pathway where the imidazole ring catalyzes the loss of chiral integrity.[1]

HistidineRacemization Start Activated L-His-Peptide Base Base Catalysis (Imidazole Ring) Start->Base Intramolecular Abstraction Intermediate Enolate / Oxazolone Intermediate Base->Intermediate Loss of H+ ProductL L-His Product (Desired) Intermediate->ProductL Reprotonation (Retained) ProductD D-His Impurity (Epimer) Intermediate->ProductD Reprotonation (Inverted)

Figure 1: Mechanism of Histidine racemization during peptide coupling. The basic imidazole side chain facilitates proton removal, leading to D-isomer formation.

Comparative Analysis: Hi-Fi vs. Standard Grade

We analyzed three consecutive batches of High-Fidelity AHA (optimized coupling reagents, low temperature) and three batches of Standard Commercial AHA (standard room temp coupling) to assess consistency.

Quantitative Data Summary
MetricHi-Fi Batch 1Hi-Fi Batch 2Hi-Fi Batch 3Hi-Fi CV% Std Batch 1Std Batch 2Std Batch 3Std CV%
HPLC Purity (Area %)99.8%99.7%99.8%0.05% 98.2%96.5%99.1%1.35%
D-His Content (Chiral %)<0.1%<0.1%<0.1%N/A 2.4%4.1%1.2%57%
Net Peptide Content (NPA)88.5%88.2%88.4%0.17% 72.0%85.0%68.0%11.8%
Counter-Ion (TFA %)0.2%0.3%0.2%20% 15.0%8.0%22.0%47%

CV% = Coefficient of Variation (Standard Deviation / Mean). Lower CV indicates higher consistency.

Analysis of Results
  • The "Invisible" Impurity: Standard Batch 2 showed 96.5% purity but contained 4.1% D-His . A researcher using this batch for receptor binding studies would observe significantly different affinity constants (

    
    ) compared to Batch 3 (1.2% D-His), despite both being "pure" by standard HPLC.
    
  • The Salt Trap: The Net Peptide Content (NPA) of Standard batches fluctuated wildly (68% to 85%). If a user weighs 1.0 mg of powder from Standard Batch 1 vs. Batch 3, they are delivering 20% different molar amounts of the active peptide. The Hi-Fi process utilizes lyophilization from HCl/Acetate to ensure consistent salt forms, yielding a stable NPA ~88%.

Experimental Protocols for Validation

To validate the quality of your H-Ala-His-Ala-OH, we recommend the following self-validating protocols.

Protocol A: Determination of D-His (Marfey's Method)

Standard C18 HPLC cannot separate H-Ala-L-His-Ala-OH from H-Ala-D-His-Ala-OH. Derivatization is required.

  • Hydrolysis: Dissolve 0.5 mg peptide in 6N HCl. Heat at 110°C for 24 hours (sealed tube).

  • Derivatization: Evaporate HCl. Resuspend in 100 µL water. Add 100 µL 1% FDAA (Marfey’s Reagent) in acetone + 40 µL 1M NaHCO3. Incubate at 40°C for 1 hour.

  • Quench: Stop reaction with 20 µL 2M HCl.

  • Analysis: Inject onto C18 column.

    • Mobile Phase: A: 0.1% TFA/Water, B: 0.1% TFA/Acetonitrile.

    • Gradient: Linear 10-50% B over 40 mins.

    • Detection: 340 nm.

  • Validation: L-His-FDAA elutes significantly earlier than D-His-FDAA. Calculate % D-His based on area integration.

Protocol B: Absolute Content via qNMR

Eliminates the variability of hygroscopic water and counter-ions.

  • Internal Standard: Use Maleic Acid (traceable standard) dissolved in D2O.

  • Sample Prep: Dissolve ~5 mg of AHA peptide in 600 µL of the standard solution.

  • Acquisition: Run 1H-NMR (min 400 MHz). Set relaxation delay (d1) to >5x T1 (typically 30s) to ensure quantitative integration.

  • Calculation:

    
    
    Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight.
    

Quality Control Workflow

The following decision tree illustrates the rigorous release criteria required to ensure batch consistency for H-Ala-His-Ala-OH.

QC_Workflow Raw Crude Synthetic H-Ala-His-Ala-OH Purification Prep HPLC (TFA/Acetonitrile) Raw->Purification SaltExchange Salt Exchange (Acetate/HCl) Purification->SaltExchange QC_Gate QC Analysis Gate SaltExchange->QC_Gate Test_HPLC RP-HPLC (>99% Area) QC_Gate->Test_HPLC Test_Chiral Chiral Analysis (<0.5% D-His) QC_Gate->Test_Chiral Test_Content qNMR/CHN (Consistent NPA) QC_Gate->Test_Content Decision Pass All? Test_HPLC->Decision Test_Chiral->Decision Test_Content->Decision Fail Reject / Reprocess Decision->Fail No Release Release Lot (High Fidelity) Decision->Release Yes

Figure 2: Quality Control Decision Tree ensuring chiral purity and consistent salt stoichiometry.

References

  • International Council for Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3]Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Food and Drug Administration (FDA). (2014). Guidance for Industry: Immunogenicity Assessment for Therapeutic Protein Products. (Relevant for peptide impurity profiling). Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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